Product packaging for 1,3-Benzoxathiol-2-one, 5-methoxy-(Cat. No.:CAS No. 1483-20-1)

1,3-Benzoxathiol-2-one, 5-methoxy-

Cat. No.: B8748582
CAS No.: 1483-20-1
M. Wt: 182.20 g/mol
InChI Key: IJUFAVNTSBXUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Benzoxathiol-2-one, 5-methoxy- is a useful research compound. Its molecular formula is C8H6O3S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzoxathiol-2-one, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzoxathiol-2-one, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3S B8748582 1,3-Benzoxathiol-2-one, 5-methoxy- CAS No. 1483-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1483-20-1

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

5-methoxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C8H6O3S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4H,1H3

InChI Key

IJUFAVNTSBXUCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)S2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-. This document outlines a reliable synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

1,3-Benzoxathiol-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a methoxy group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and biological activity, making 1,3-Benzoxathiol-2-one, 5-methoxy- a valuable target for drug discovery and development programs. This guide details a two-step synthetic route starting from the corresponding 5-hydroxy precursor.

Synthesis

The synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-hydroxy-1,3-benzoxathiol-2-one, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

A well-established and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the reaction of a quinone with thiourea in an acidic medium.[1]

Reaction Scheme:

p-Benzoquinone + Thiourea --(H+, Δ)--> 5-hydroxy-1,3-benzoxathiol-2-one

Step 2: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

The 5-methoxy derivative is synthesized via the alkylation of the hydroxyl group of the precursor using a suitable methylating agent, such as methyl iodide, in the presence of a weak base.[2]

Reaction Scheme:

5-hydroxy-1,3-benzoxathiol-2-one + CH₃I --(Base)--> 1,3-Benzoxathiol-2-one, 5-methoxy-

Characterization Data

While direct experimental data for 1,3-Benzoxathiol-2-one, 5-methoxy- is not extensively reported, the following table summarizes the expected characterization data based on the analysis of its precursor and analogous methoxy-substituted aromatic compounds.

PropertyExpected Value
Molecular Formula C₈H₆O₃S
Molecular Weight 182.19 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not reported; expected to be different from the 5-hydroxy precursor (173-175 °C)
¹H NMR (CDCl₃) δ ~7.1-7.3 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~170 (C=O), δ ~155-160 (C-OCH₃), δ ~110-130 (Ar-C), δ ~56 (-OCH₃)
IR (KBr, cm⁻¹) ~1740-1750 (C=O stretch), ~1250 (asym C-O-C stretch), ~1030 (sym C-O-C stretch)
Mass Spectrometry m/z 182 [M]⁺

Experimental Protocols

Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one
  • Preparation of Reagents:

    • Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.

    • Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.

    • Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Heat the reaction mixture on a steam bath for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one.

Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-
  • Preparation of Reagents:

    • Dissolve 16.8 g (0.1 mol) of 5-hydroxy-1,3-benzoxathiol-2-one in 200 mL of acetone.

    • Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.

  • Reaction:

    • To the stirred suspension, add 7.5 mL (0.12 mol) of methyl iodide dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,3-Benzoxathiol-2-one, 5-methoxy-.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization data.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one cluster_step2 Step 2: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- p_benzoquinone p-Benzoquinone reaction1 Reaction in Acidic Medium p_benzoquinone->reaction1 thiourea Thiourea thiourea->reaction1 hydroxy_precursor 5-hydroxy-1,3-benzoxathiol-2-one reaction1->hydroxy_precursor reaction2 Methylation hydroxy_precursor->reaction2 methyl_iodide Methyl Iodide methyl_iodide->reaction2 base Base (e.g., K₂CO₃) base->reaction2 target_compound 1,3-Benzoxathiol-2-one, 5-methoxy- reaction2->target_compound Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_data Confirmation of Structure Target 1,3-Benzoxathiol-2-one, 5-methoxy- (C₈H₆O₃S) NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS MP Melting Point Target->MP Appearance Appearance Target->Appearance NMR_data Proton & Carbon Environment (-OCH₃, Ar-H, C=O) NMR->NMR_data IR_data Functional Groups (C=O, C-O-C) IR->IR_data MS_data Molecular Weight (m/z = 182) MS->MS_data Physical_data Purity and Physical State MP->Physical_data Appearance->Physical_data

References

Unveiling the Structural Architecture of 6-Methoxy-1,3-benzoxathiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 6-methoxy-1,3-benzoxathiol-2-one and its closely related analogs. While a dedicated crystallographic study for 6-methoxy-1,3-benzoxathiol-2-one is not publicly available, this document leverages data from structurally similar compounds to infer its crystallographic properties. This information is crucial for understanding its physicochemical properties, guiding synthesis efforts, and informing drug design and development initiatives. The 1,3-benzoxathiol-2-one scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties[1][2].

Comparative Crystallographic Data

To provide a robust understanding of the likely crystal structure of 6-methoxy-1,3-benzoxathiol-2-one, this section presents crystallographic data from two closely related analogs: 6-Methoxy-1,3-benzoxazol-2(3H)-one and 6-Hydroxy-1,3-benzoxathiol-2-one.

Parameter6-Methoxy-1,3-benzoxazol-2(3H)-one[3]6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone)[4]
Chemical Formula C₈H₇NO₃C₇H₄O₃S
Molecular Weight 165.15 g/mol 168.17 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2/nP2/c
a 12.4251 (12) Å3.7620 (2) Å
b 3.9154 (4) Å17.188 (5) Å
c 16.0231 (16) Å16.447 (9) Å
β 108.796 (2)°90.00 (2)°
Volume (V) 737.94 (13) ų661.0 (4) ų
Z 44
Calculated Density (Dx) 1.486 Mg/m³1.688 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature 293 K120 K
R-factor 0.0320.053

Molecular Structure and Inferred Interactions

The molecular structure of 6-methoxy-1,3-benzoxathiol-2-one is presented below. Based on the analysis of its analogs, the molecule is expected to be nearly planar. Intermolecular interactions, such as hydrogen bonding and π–π stacking, are likely to play a significant role in its crystal packing. For instance, in the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one, molecules are linked by extensive O—H⋯O and C—H⋯O hydrogen bonds and are further stabilized by face-to-face π–π interactions[4]. While the methoxy group in the target compound is a weaker hydrogen bond acceptor compared to the hydroxyl group, C—H⋯O interactions are still anticipated.

Caption: Molecular structure of 6-methoxy-1,3-benzoxathiol-2-one.

Experimental Protocols

The synthesis and crystallization of 6-methoxy-1,3-benzoxathiol-2-one would likely follow established procedures for related benzoxathiolone and benzothiazole derivatives.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

A general synthetic pathway involves the reaction of a substituted hydroquinone with a thiocarbonyl source. For instance, the synthesis of 6-hydroxy-benzo[d][3][5]oxathiol-2-one derivatives can be achieved through a multi-step process starting from the commercially available 6-hydroxy-benzo[d][3][5]oxathiol-2-one[1]. A plausible synthetic route for the title compound is outlined below.

start Substituted Hydroquinone reagent1 + Thiophosgene or equivalent start->reagent1 intermediate Cyclization reagent1->intermediate product 6-Hydroxy-1,3- benzoxathiol-2-one intermediate->product reagent2 + Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) product->reagent2 final_product 6-Methoxy-1,3- benzoxathiol-2-one reagent2->final_product

Caption: A potential synthetic workflow for 6-methoxy-1,3-benzoxathiol-2-one.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the analog 6-methoxy-1,3-benzoxazol-2(3H)-one, crystals were obtained by slow evaporation from an ethyl acetate solution[3]. A similar approach would be a logical starting point for the title compound.

Protocol:

  • Dissolve the purified 6-methoxy-1,3-benzoxathiol-2-one in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) to near saturation at a slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Allow the solution to stand undisturbed at room temperature, protected from dust.

  • Monitor for the formation of single crystals over several days to weeks.

X-ray Crystallography Data Collection and Structure Refinement

The determination of the crystal structure would involve the following standard procedures, as exemplified by the studies on its analogs[3][4].

Crystallographic Workflow crystal Single Crystal Selection diffractometer Mounting on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection cell_refinement Cell Refinement & Data Reduction data_collection->cell_refinement structure_solution Structure Solution (e.g., SHELXS) cell_refinement->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Standard workflow for X-ray crystal structure determination.

Data Collection: A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector. Data would be collected at a controlled temperature (e.g., 293 K or 120 K) using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å)[3][4].

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms would be determined from difference Fourier maps or placed in calculated positions and refined using a riding model[6].

Conclusion

While the definitive crystal structure of 6-methoxy-1,3-benzoxathiol-2-one awaits experimental determination, a comprehensive analysis of its close structural analogs provides valuable insights into its likely solid-state conformation, crystal packing, and intermolecular interactions. The data and protocols presented in this guide offer a solid foundation for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. The anticipated planar structure and potential for various intermolecular interactions underscore the importance of empirical crystallographic studies to fully elucidate its structure-property relationships.

References

Spectroscopic and Synthetic Profile of 5-Methoxy-1,3-Benzoxathiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1,3-Benzoxathiol-2-one, 5-methoxy-, a compound of interest in medicinal chemistry and drug development. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Spectroscopic Data

Precise and comprehensive spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. The following tables summarize the available spectroscopic information for 1,3-Benzoxathiol-2-one, 5-methoxy-.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum for 1,3-Benzoxathiol-2-one, 5-methoxy- has been reported and is available through the NIST Chemistry WebBook[1]. Key absorption bands are indicative of the carbonyl group of the cyclic ester and the aromatic and ether functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongC=O stretch (lactone)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O-C asymmetric stretch (aryl ether)
~1030StrongC-O-C symmetric stretch (aryl ether)
Note: The exact peak positions and intensities can vary based on the sample preparation and the physical state (e.g., gas, liquid, solid).
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~ 7.0-7.2 ppm (m, 3H): Aromatic protons.

  • δ ~ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~ 170 ppm: Carbonyl carbon (C=O).

  • δ ~ 155-160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~ 110-130 ppm: Other aromatic carbons.

  • δ ~ 56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns for 1,3-Benzoxathiol-2-one, 5-methoxy-, is not currently available in the searched databases. The expected molecular ion peak [M]⁺ would be at m/z = 182.01, corresponding to the molecular formula C₈H₆O₃S.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is not explicitly described in the available literature. However, a common synthetic route involves the methylation of the corresponding 5-hydroxy analog.

Synthesis of 5-Methoxy-1,3-Benzoxathiol-2-one

The synthesis can be conceptualized as a two-step process, starting from the commercially available 6-hydroxy-benzo[d][3][4]oxathiol-2-one.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Intermediate Nitration Start->Intermediate HNO₃, CH₂Cl₂ Nitro_Product 6-Hydroxy-5-nitrobenzo[d][1,3]oxathiol-2-one Intermediate->Nitro_Product Methylation Methylation Nitro_Product->Methylation CH₃I, K₂CO₃, DMF Methoxy_Nitro_Product 6-Methoxy-5-nitrobenzo[d][1,3]oxathiol-2-one Methylation->Methoxy_Nitro_Product Reduction Reduction Methoxy_Nitro_Product->Reduction H₂, Pd/C Amino_Product 5-Amino-6-methoxybenzo[d][1,3]oxathiol-2-one Reduction->Amino_Product

Caption: Synthetic pathway to a related amino-methoxy derivative.

Step 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

A general one-step synthesis from quinones and thiourea has been reported[5][6]. This method is efficient for producing various derivatives.

Step 2: Methylation of 5-Hydroxy-1,3-benzoxathiol-2-one

A standard methylation procedure would involve the reaction of 5-hydroxy-1,3-benzoxathiol-2-one with a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like N,N-dimethylformamide (DMF)[7].

Methylation_Protocol cluster_protocol General Methylation Protocol Reactant 5-Hydroxy-1,3-benzoxathiol-2-one Reaction Stir at room temperature Reactant->Reaction Reagents Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) Reagents->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Methoxy-1,3-benzoxathiol-2-one Purification->Product

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-1,3-benzoxathiol-2-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of structurally similar compounds and established NMR principles. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and includes visualizations to aid in understanding the experimental workflow and the structural assignment of NMR signals.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 5-methoxy-1,3-benzoxathiol-2-one are summarized in the tables below. These predictions are based on the known effects of substituents on benzene rings and data from analogous structures such as benzoxazoles and other methoxy-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for 5-methoxy-1,3-benzoxathiol-2-one

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~ 6.95d~ 2.5
H-6~ 6.85dd~ 8.5, 2.5
H-7~ 7.10d~ 8.5
-OCH₃~ 3.80s-

Table 2: Predicted ¹³C NMR Data for 5-methoxy-1,3-benzoxathiol-2-one

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C2)~ 170
C-3a~ 145
C-4~ 112
C-5~ 158
C-6~ 115
C-7~ 125
C-7a~ 130
-OCH₃~ 56

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 5-methoxy-1,3-benzoxathiol-2-one.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 5-methoxy-1,3-benzoxathiol-2-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range covering approximately -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range covering approximately 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

2D NMR Spectroscopy (for unambiguous assignments):

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the NMR analysis of 5-methoxy-1,3-benzoxathiol-2-one.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Compound 5-methoxy-1,3-benzoxathiol-2-one NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Integration, Peak Picking, Structural Assignment Processing->Analysis Final_Structure Elucidated Structure Analysis->Final_Structure

Caption: Experimental workflow for NMR analysis.

Structure_Signal_Correlation cluster_structure 5-methoxy-1,3-benzoxathiol-2-one Structure cluster_13c_signals ¹³C NMR Signals struct C₁=O C₂-S C₃-O-C₇a-C₃a C₃a-C₄-C₅-C₆-C₇-C₇a C₅-OCH₃ H4 H-4 (~6.95 ppm, d) C4 C-4 (~112 ppm) H4->C4 H6 H-6 (~6.85 ppm, dd) C6 C-6 (~115 ppm) H6->C6 H7 H-7 (~7.10 ppm, d) C7 C-7 (~125 ppm) H7->C7 OCH3_H -OCH₃ (~3.80 ppm, s) OCH3_C -OCH₃ (~56 ppm) OCH3_H->OCH3_C C2 C=O (~170 ppm) C3a C-3a (~145 ppm) C5 C-5 (~158 ppm) C7a C-7a (~130 ppm)

Caption: Correlation of atoms to NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Benzoxathiol-2-one, 5-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic profile of 1,3-Benzoxathiol-2-one, 5-methoxy- (CAS No. 1483-20-1). The document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow. The information presented is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The infrared spectrum of 1,3-Benzoxathiol-2-one, 5-methoxy-, is characterized by distinct absorption bands corresponding to its key functional groups: the cyclic carbonate (ester), the aromatic ether, and the substituted benzene ring. The quantitative data, derived from the gas-phase spectrum provided by the National Institute of Standards and Technology (NIST), is summarized below[1]. These values are essential for confirming the molecular structure and identifying the presence of specific chemical bonds.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3080 - 3000Weak-MediumC-H StretchAromatic Ring
~2960, ~2840Weak-MediumC-H StretchMethoxy (-OCH₃)
~1780 Strong C=O Stretch Cyclic Carbonate (Ester)
~1620, ~1500Medium-StrongC=C StretchAromatic Ring
~1270, ~1030StrongAsymmetric & Symmetric C-O-C StretchAryl Ether
~850 - 750Medium-StrongC-H Out-of-Plane BendingAromatic Ring

Note: The peak positions are approximate values derived from the gas-phase spectrum and may shift slightly in the solid or liquid phase due to intermolecular interactions.

The most prominent feature in the spectrum is the very strong carbonyl (C=O) stretching band around 1780 cm⁻¹. This high frequency is characteristic of the five-membered cyclic carbonate ring, which induces significant ring strain. For comparison, the related compound 5-hydroxy-1,3-benzoxathiol-2-one shows a similar strong C=O stretch at approximately 1742 cm⁻¹[2]. The presence of strong bands around 1270 cm⁻¹ and 1030 cm⁻¹ is indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether group, respectively[3]. The weaker bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methoxy group[4][5].

Experimental Protocols

While the reference spectrum is from a gas-phase measurement, a common and practical approach for analyzing solid organic compounds like 1,3-Benzoxathiol-2-one, 5-methoxy-, in a laboratory setting involves Fourier Transform Infrared (FTIR) spectroscopy using a solid sampling technique. The Potassium Bromide (KBr) pellet method is detailed below.

Objective: To obtain a high-quality transmission IR spectrum of a solid sample.

Materials & Equipment:

  • 1,3-Benzoxathiol-2-one, 5-methoxy- (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • Spatula and desiccator

Methodology:

  • Sample Preparation (KBr Pellet):

    • Gently dry the KBr powder in an oven (e.g., at 100°C) for several hours and store it in a desiccator to prevent moisture absorption. Moisture can introduce broad O-H bands that interfere with the spectrum.

    • Weigh approximately 1-2 mg of the sample and 100-150 mg of the dried KBr.

    • Using the agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained[6]. Proper grinding is crucial to reduce light scattering and obtain sharp spectral bands[7].

    • Transfer the powdered mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[6].

  • Data Acquisition:

    • Place the FTIR spectrometer in transmission mode.

    • Perform a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum[8][9].

    • Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will perform a Fourier transform on the interferogram to generate the final spectrum (Wavenumber vs. Transmittance or Absorbance).

    • Analyze the spectrum by identifying the positions and relative intensities of the absorption bands and assigning them to the corresponding molecular vibrations.

Logical and Experimental Workflows

The following diagrams illustrate the logical pathway for spectral interpretation and the experimental workflow for obtaining the IR spectrum.

G cluster_0 Spectral Interpretation Workflow A Obtain IR Spectrum B Identify Strongest Band (e.g., ~1780 cm⁻¹) A->B D Analyze 3100-2800 cm⁻¹ Region A->D F Analyze 1650-1000 cm⁻¹ Region (Fingerprint Region) A->F C Assign Carbonyl (C=O) Group B->C H Correlate All Bands to Molecular Structure C->H E Assign Aromatic & Methoxy C-H Stretches D->E E->H G Assign Aromatic C=C and Aryl Ether C-O Stretches F->G G->H I Confirm Structure of 1,3-Benzoxathiol-2-one, 5-methoxy- H->I G cluster_1 Experimental Workflow (KBr Pellet Method) P1 Weigh Sample (2mg) & Dried KBr (150mg) P2 Grind Mixture in Agate Mortar P1->P2 P3 Load into Pellet Die P2->P3 P4 Apply Pressure (7-10 tons) to form Pellet P3->P4 P6 Place Pellet in Holder & Acquire Sample Spectrum P4->P6 P5 Acquire Background Spectrum (Empty FTIR) P5->P6 P7 Process & Analyze Data P6->P7

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 5-methoxy-1,3-benzoxathiol-2-one. Due to a lack of specific experimental mass spectra for this compound in published literature, this document presents a theoretical analysis based on established fragmentation patterns of analogous chemical structures, including benzoxathiolones and methoxy-aromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the identification and characterization of this molecule and its derivatives. The document includes predicted fragmentation data, a detailed, generalized experimental protocol for analysis, and a visual representation of the proposed fragmentation pathway.

Introduction

5-methoxy-1,3-benzoxathiol-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that offer a "fingerprint" for molecular identification. This guide outlines the expected behavior of 5-methoxy-1,3-benzoxathiol-2-one under EI-MS conditions. The proposed fragmentation pathways are derived from the known mass spectrometric behavior of related structures, providing a robust hypothesis for experimental verification.

Predicted Mass Spectrometry Data

The mass spectrum of 5-methoxy-1,3-benzoxathiol-2-one is predicted to show a distinct molecular ion peak followed by a series of fragment ions resulting from the cleavage of its functional groups. The primary fragmentation is expected to initiate from the methoxy group and the oxathiolone ring. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

Proposed Fragment Ion m/z (Predicted) Neutral Loss Formula of Lost Neutral
[M]+• (Molecular Ion)182--
[M - •CH3]+167Methyl Radical•CH3
[M - CO]+•154Carbon MonoxideCO
[M - •OCH3]+151Methoxy Radical•OCH3
[M - CO2]+•138Carbon DioxideCO2
[M - CO - •CH3]+139Carbon Monoxide & Methyl RadicalCO, •CH3

Proposed Fragmentation Pathway

The fragmentation of 5-methoxy-1,3-benzoxathiol-2-one under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 182). This high-energy species then undergoes a series of competing fragmentation reactions to yield smaller, stable ions. The most probable pathways are illustrated in the diagram below. A primary fragmentation route involves the loss of a methyl radical (•CH3) from the methoxy group, a characteristic fragmentation of anisole-type compounds, resulting in a stable ion at m/z 167. Another significant pathway is the expulsion of a neutral carbon monoxide (CO) molecule from the cyclic ester moiety, leading to an ion at m/z 154.

G mol 5-methoxy-1,3-benzoxathiol-2-one [M]+• m/z = 182 frag1 [M - •CH3]+ m/z = 167 mol->frag1 - •CH3 frag2 [M - CO]+• m/z = 154 mol->frag2 - CO frag3 [M - CO2]+• m/z = 138 mol->frag3 - CO2 frag4 [M - •OCH3]+ m/z = 151 mol->frag4 - •OCH3

Caption: Proposed EI fragmentation of 5-methoxy-1,3-benzoxathiol-2-one.

Detailed Experimental Protocols

The following is a generalized protocol for the analysis of 5-methoxy-1,3-benzoxathiol-2-one using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the synthesized and purified 5-methoxy-1,3-benzoxathiol-2-one in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • GC System: Agilent 8890 GC System (or equivalent)

  • MS System: Agilent 5977B GC/MSD (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

Mass Spectrometer Parameters
  • Ionization Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

  • Detector: Electron Multiplier

Data Analysis
  • Total Ion Chromatogram (TIC): Analyze the TIC to determine the retention time of the compound.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak corresponding to 5-methoxy-1,3-benzoxathiol-2-one.

  • Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted values in Section 2.

  • Structural Confirmation: Correlate the observed fragmentation pattern with the proposed pathway in Section 3 to confirm the structure of the analyte.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the characterization of 5-methoxy-1,3-benzoxathiol-2-one using GC-MS.

G cluster_exp Experimental Phase cluster_data Data Analysis Phase cluster_conclusion Conclusion synthesis Compound Synthesis & Purification sample_prep Sample Preparation (Dilution & Filtration) synthesis->sample_prep gcms GC-MS Analysis (EI, 70 eV) sample_prep->gcms tic TIC Analysis (Retention Time) gcms->tic spectrum Mass Spectrum Extraction tic->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation structure Structural Elucidation & Confirmation fragmentation->structure

Caption: Workflow for GC-MS analysis and structural confirmation.

"derivatives of 1,3-benzoxathiol-2-one and their properties"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Derivatives of 1,3-Benzoxathiol-2-one

Introduction

The 1,3-benzoxathiol-2-one scaffold is a significant heterocyclic system in medicinal chemistry. These compounds, characterized by a fused benzene ring to a five-membered oxathiolone ring, serve as important pharmacophores.[1][2] Derivatives of this core structure have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. The inherent properties of this scaffold make it a valuable starting point for the design and development of new therapeutic agents.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of 1,3-benzoxathiol-2-one derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of the 1,3-benzoxathiol-2-one core and its derivatives can be achieved through several methodologies. The most common and efficient methods involve the reaction of substituted phenols with sulfur-containing reagents or the cyclization of appropriately substituted precursors.

A widely utilized and efficient one-step synthesis involves the reaction of quinones with thiourea in an acidic medium.[3] This method allows for the preparation of a variety of 5-hydroxy-1,3-benzoxathiol-2-ones in excellent yields from readily available starting materials.[3] Another classical approach involves treating o-mercaptophenol with thiophosgene in an aqueous alkali solution.[4]

G cluster_start Starting Materials cluster_reagents Reaction Conditions start1 Quinone intermediate Intermediate: 5-(2,5-dihydroxyaryl)thiouronium Salt start1->intermediate Addition Reaction start2 Thiourea start2->intermediate Addition Reaction reagent Acidic Medium (e.g., HOAc) product Final Product: 5-Hydroxy-1,3-benzoxathiol-2-one intermediate->product Cyclization & Hydrolysis

Physicochemical and Biological Properties

Derivatives of 1,3-benzoxathiol-2-one exhibit a wide range of physicochemical and biological properties, which are summarized below. The structural modifications on the benzoxathiolone ring significantly influence their activity.

Physicochemical Data

The characterization of these compounds relies on standard analytical techniques. Spectroscopic data, particularly ¹H and ¹³C NMR, are crucial for structural elucidation.[4][5]

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
1,3-Benzoxathiole-2-thione C₇H₄OS₂168.2493-94Orange-red crystals[4]
5-Hydroxy-1,3-benzoxathiol-2-one C₇H₄O₃S168.17-Light-brown crystalline solid[6]
6-Hydroxy-1,3-benzoxathiol-2-one C₇H₄O₃S168.17--[5]
Biological Activities

The 1,3-benzoxathiol-2-one scaffold is associated with a broad spectrum of biological activities, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor properties.[1][2]

Derivative ClassBiological ActivityTarget/Cell LineIC₅₀ (µM)NotesReference
Schiff Bases of 6-hydroxy-benzo[d][1][5]oxathiol-2-one AnticancerMCF-7, A549, HT-295.36 - 9.09Compound 12g was the most potent against the tested cell lines.[5]
Benzoxathiole Derivative Anti-inflammatory--Blocks LPS-induced NF-κB activation by inactivating IκB kinase beta.[6]
General Derivatives MAO-A/MAO-B InhibitionMonoamine Oxidase-Potential for treating neuropsychiatric and neurodegenerative disorders.[1]
General Derivatives AntibacterialVarious bacteria-Broad activity reported.[1]
General Derivatives Antioxidant--Ability to scavenge free radicals demonstrated in vitro.[6]

Mechanism of Action: Anti-inflammatory Pathway

A notable mechanism of action for the anti-inflammatory effects of certain benzoxathiole derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This is a critical pathway that regulates immune responses and inflammation. The derivative acts by inactivating the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[6]

// Nodes lps [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; tlr4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK Complex\n(α, β, γ)", fillcolor="#FBBC05", fontcolor="#202124"]; derivative [label="1,3-Benzoxathiol-2-one\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ikba_nfkB [label="IκBα-NF-κB\n(Inactive Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ikba [label="P-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; ub [label="Ubiquitination", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; nfkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription of\nPro-inflammatory Genes", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges lps -> tlr4 [label="binds"]; tlr4 -> ikk [label="activates"]; derivative -> ikk [label="inactivates", color="#EA4335", style=bold, arrowhead=tee]; ikk -> ikba_nfkB [label="phosphorylates IκBα"]; ikba_nfkB -> p_ikba [style=dashed]; p_ikba -> ub; ub -> proteasome; ikba_nfkB -> nfkB [label="releases"]; nfkB -> nucleus [label="translocates to"]; nucleus -> transcription [label="initiates"]; } diagram Caption: Inhibition of the NF-κB signaling pathway by a 1,3-benzoxathiol-2-one derivative.

Experimental Protocols

Protocol 1: General One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones

This protocol is a generalized procedure based on the method described by Lau and Kestner for the synthesis from quinones and thiourea.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted quinone in an appropriate solvent, such as glacial acetic acid.

  • Addition of Reagents: Add thiourea to the solution. The molar ratio of quinone to thiourea may be optimized but is often near equimolar.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Depending on the substituents, the intermediate thiouronium salt may precipitate.[3]

  • Hydrolysis and Cyclization: Heat the reaction mixture in the presence of a strong aqueous acid (e.g., HCl). This step facilitates the conversion of the intermediate salt into the final 5-hydroxy-1,3-benzoxathiol-2-one product.[3]

  • Isolation and Purification: Cool the reaction mixture and isolate the crude product by filtration. The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: General Protocol for In Vitro Anticancer Activity (MTT Assay)

This is a generalized protocol for evaluating the cytotoxic activity of synthesized derivatives against cancer cell lines, as mentioned in the literature.[5]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle, e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

The Rising Therapeutic Potential of 1,3-Benzoxathiol-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxathiol-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further investigation and drug development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,3-benzoxathiol-2-one have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,3-benzoxathiol-2-one derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 6-hydroxy-5-nitroSKMEL-19 (Melanoma)-[1]
2 6-methoxySKMEL-19 (Melanoma)3.3[2]
3 Schiff Base Derivative 4g HCT-116 (Colon)5.36 - 9.09[3]
4 Schiff Base Derivative 4q ACP-03 (Prostate)-[4]
5 Schiff Base Derivative 12g MCF-7 (Breast)5.36 - 9.09[3]
6 Schiff Base Derivative 12g A549 (Lung)5.36 - 9.09[3]
7 Schiff Base Derivative 12g HT-29 (Colorectal)5.36 - 9.09[3]

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results, but they were identified as active. Further consultation of the primary literature is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • 1,3-Benzoxathiol-2-one derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells/well in 100 µL of complete DMEM medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzoxathiol-2-one derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 24-48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[5][6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow for Anticancer Activity Screening

G cluster_workflow Workflow for In Vitro Anticancer Activity Screening A Cell Seeding (96-well plates) B 24h Incubation (Cell Attachment) A->B C Treatment with 1,3-Benzoxathiol-2-one Derivatives B->C D 24-48h Incubation C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of 1,3-benzoxathiol-2-one derivatives.

Antimicrobial and Antifungal Activity

Several 1,3-benzoxathiol-2-one derivatives have shown promising activity against a range of microbial and fungal pathogens, including resistant strains. This makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-benzoxathiol-2-one derivatives against various Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

CompoundDerivative Structure/SubstitutionFungal StrainMIC (µg/mL)Reference
8 6-hydroxy-5-nitroCandida species4 - 32[1][9]
9 6-acetoxy-5-nitroCandida species16 - 64[1][9]
10 (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)benzene-1,2,3-triol) (related benzothiazole)Candida species8 - 32[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • 1,3-Benzoxathiol-2-one derivatives

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the test wells should be approximately 1 to 5 x 10³ cells/mL.[9]

  • Compound Dilution: Prepare serial twofold dilutions of the 1,3-benzoxathiol-2-one derivatives in the microtiter plates using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength.[12]

Enzyme Inhibition: Targeting Monoamine Oxidase

Certain 1,3-benzoxathiol-2-one derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. This activity suggests their potential for the treatment of neurological disorders such as depression and Parkinson's disease.[13]

Quantitative MAO Inhibition Data

The following table summarizes the in vitro inhibitory activity of 1,3-benzoxathiol-2-one derivatives against human MAO-A and MAO-B.

CompoundDerivative TypeTarget EnzymeIC50 (µM)Reference
11 Ester Derivative 3a MAO-B0.0069-
12 Ester Derivative 3b MAO-B0.0066-
13 Sulfonic Ester Derivative 4d MAO-A0.083-
14 Sulfonic Ester Derivative 5e MAO-A0.086-

Note: Specific compound structures were not fully detailed in the provided search results. Consultation of the primary literature is advised for detailed structural information.

Experimental Protocol: In Vitro MAO Inhibition Assay

The MAO inhibitory activity can be determined using a fluorometric or spectrophotometric method.[14][15][16]

Materials:

  • 1,3-Benzoxathiol-2-one derivatives

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B) or Benzylamine (substrate for MAO-B)

  • Buffer solution (e.g., phosphate buffer)

  • 96-well plates (white or black for fluorescence)

  • Fluorometer or spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions in the assay buffer.

  • Pre-incubation: Add the enzyme (MAO-A or MAO-B) to the wells of the 96-well plate, followed by the test compounds at various concentrations. Pre-incubate the mixture for 10 minutes at 37°C.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Incubation: Incubate the reaction mixture for 20 minutes at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).[14]

  • Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorometer (excitation at 320 nm, emission at 380 nm) or a spectrophotometer.[14][15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 values from the dose-response curves.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of some 1,3-benzoxathiol-2-one derivatives are linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[17]

The NF-κB Signaling Pathway and Potential Intervention by 1,3-Benzoxathiol-2-one Derivatives

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. Its inhibition represents a key strategy for the development of anti-inflammatory drugs.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene Pro-inflammatory Gene Expression nucleus->gene induces benzoxathiolone 1,3-Benzoxathiol-2-one Derivatives benzoxathiolone->ikk inhibit?

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of 1,3-benzoxathiol-2-one derivatives.

Conclusion

The 1,3-benzoxathiol-2-one core represents a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition, highlight the potential of these compounds to address a range of unmet medical needs. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of molecules, ultimately paving the way for the discovery of novel and effective drugs.

References

A Prospective Analysis of 5-methoxy-1,3-benzoxathiol-2-one: Potential Therapeutic Applications Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 5-methoxy-1,3-benzoxathiol-2-one is not extensively available in the current scientific literature. This technical guide provides a prospective analysis of its potential therapeutic applications by extrapolating from the well-documented biological activities of its structural analogs, primarily 5-hydroxy-1,3-benzoxathiol-2-one and 6-hydroxy-1,3-benzoxathiol-2-one. The hypotheses presented herein are intended to guide future research and development efforts.

Introduction

The 1,3-benzoxathiol-2-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] This whitepaper focuses on the potential therapeutic applications of a specific derivative, 5-methoxy-1,3-benzoxathiol-2-one. While this compound is not extensively studied, a wealth of information on its hydroxylated analogs provides a strong foundation for predicting its biological profile. This document will summarize the known activities of these related compounds, present relevant quantitative data, detail key experimental protocols, and visualize associated biological pathways to build a case for the therapeutic potential of 5-methoxy-1,3-benzoxathiol-2-one.

Chemical Synthesis

The synthesis of the 1,3-benzoxathiol-2-one core is well-established. A common and efficient method involves the one-step synthesis from quinones and thiourea in an acidic medium.[4][5] This method is advantageous due to its rapid nature and high yields.[5]

Experimental Protocol: One-Step Synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea

This protocol is adapted from the method described by Lau and Kestner.[5] The synthesis of 5-methoxy-1,3-benzoxathiol-2-one would likely start from a corresponding methoxy-substituted quinone or involve a subsequent methylation step of the 5-hydroxy analog.

Materials:

  • Appropriate quinone (e.g., p-benzoquinone for the 5-hydroxy analog)

  • Thiourea

  • Glacial acetic acid

  • Aqueous hydrochloric acid (concentrated)

Procedure:

  • A solution of the quinone is prepared in glacial acetic acid.

  • A solution of thiourea is prepared in aqueous hydrochloric acid.

  • The thiourea solution is added to the quinone solution.

  • The mixture is heated on a steam bath for approximately one hour.[4]

  • Upon cooling, the 5-hydroxy-1,3-benzoxathiol-2-one product crystallizes from the solution.

  • The product can be isolated by filtration. The resulting product is often pure enough for subsequent use without further purification.[4]

Potential Therapeutic Applications

Based on the biological activities of its structural analogs, 5-methoxy-1,3-benzoxathiol-2-one is hypothesized to have potential applications in several therapeutic areas.

Anticancer Activity

Derivatives of 1,3-benzoxathiol-2-one have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][3] Specifically, Schiff base derivatives of 6-hydroxy-benzo[d][3][6]oxathiol-2-one have been synthesized and evaluated for their in vitro anticancer activity.[7][8]

Table 1: Cytotoxic Activity of 1,3-Benzoxathiol-2-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Hydroxy-1,3-benzoxathiol-2-oneMelanoma (SKMEL-19)2.8[3]
5-Hydroxy-1,3-benzoxathiol-2-oneGastric (ACP-03)4.8[3]
6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4b)Gastric (ACP-03)< 5[9]
6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4o)Melanoma (SKMEL-19)2.8[1]
6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4m)Melanoma (SKMEL-19)9.4[1]
6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4n)Melanoma (SKMEL-19)5.6[1]
6-Methoxy-benzo[d][3][6]oxathiol-2-one (7)Melanoma (SKMEL-19)3.3[10][11]

IC50: The half maximal inhibitory concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • Test compound (e.g., 5-methoxy-1,3-benzoxathiol-2-one)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[12][13]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]

  • Cell viability is calculated as a percentage of the untreated control cells.

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Test Compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze Data: Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] This pathway is a crucial regulator of genes involved in the immune and inflammatory responses.[6][16] A related benzoxathiole derivative has been reported to inhibit lipopolysaccharide-induced NF-κB activation.[3] It is plausible that 5-methoxy-1,3-benzoxathiol-2-one could exert anti-inflammatory effects through a similar mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation InhibitionPoint Potential Inhibition by 5-methoxy-1,3-benzoxathiol-2-one InhibitionPoint->IKK DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of 5-hydroxy-1,3-benzoxathiol-2-one.[3] This activity is crucial for protecting cells from oxidative stress, a key factor in the pathogenesis of numerous diseases.[3] The ability of these compounds to scavenge free radicals has been demonstrated in vitro. The presence of a methoxy group in 5-methoxy-1,3-benzoxathiol-2-one, an electron-donating group, may also contribute to its antioxidant potential.

Antimicrobial Activity

Derivatives of 1,3-benzoxathiol-2-one have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[3][17]

Table 2: Antimicrobial Activity of 1,3-Benzoxathiol-2-one Derivatives

Compound/DerivativeMicroorganismActivityReference
5-Hydroxy-1,3-benzoxathiol-2-oneGram-positive bacteriaInhibitory[3]
5-Hydroxy-1,3-benzoxathiol-2-oneBacillus subtilisInhibitory[3]
5-Hydroxy-1,3-benzoxathiol-2-oneEscherichia coliModerate[3]
6-Hydroxy-1,3-benzoxathiol-2-oneBacteria and FungiAntimicrobial and antimycotic[17]
6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one (2)Candida speciesMIC = 4-32 µg/mL[18]
6-Acetoxy-5-nitro-benzo[d][3][6]oxathiol-2-one (7)Candida speciesMIC = 16-64 µg/mL[18]

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship and Future Directions

The conversion of a hydroxyl group to a methoxy group can have significant effects on the pharmacokinetic and pharmacodynamic properties of a compound. Methylation can increase lipophilicity, which may enhance cell membrane permeability and bioavailability. However, it also removes the hydrogen-bonding capability of the hydroxyl group, which could alter its interaction with biological targets.

Future research should focus on the direct synthesis and biological evaluation of 5-methoxy-1,3-benzoxathiol-2-one. Key studies should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to confirm and characterize its anticancer potential.

  • Anti-inflammatory assays , including NF-κB reporter assays, to validate its presumed mechanism of action.

  • Antioxidant capacity assessment using standard assays like DPPH or ORAC.

  • Antimicrobial susceptibility testing against a broad range of pathogens.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While direct evidence is currently lacking, the extensive data available for its structural analogs strongly suggest that 5-methoxy-1,3-benzoxathiol-2-one is a promising candidate for further investigation as a therapeutic agent. Its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties warrant a dedicated research program to synthesize and evaluate this compound. The information and protocols provided in this guide offer a solid foundation for initiating such an endeavor. The development of 5-methoxy-1,3-benzoxathiol-2-one and its derivatives could lead to novel treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: 1,3-Benzoxathiol-2-one, 5-methoxy- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxathiol-2-one derivatives are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and finding applications in medicinal chemistry. This document provides detailed application notes and protocols focused on the synthesis and potential applications of 1,3-Benzoxathiol-2-one, 5-methoxy- . While direct literature on the synthetic uses of this specific methoxy analog is limited, its chemistry can be largely inferred from its hydroxylated precursor, 5-hydroxy-1,3-benzoxathiol-2-one. These notes will cover the synthesis of the precursor, its subsequent methylation, and potential synthetic transformations.

Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

The synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is proposed as a two-step process starting from the readily available 5-hydroxy-1,3-benzoxathiol-2-one.

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

A well-established one-step synthesis involves the reaction of a suitable quinone with thiourea in an acidic medium.[1][2] This reaction proceeds through the nucleophilic addition of thiourea to the quinone, followed by an intramolecular cyclization to form the benzoxathiolone ring system.[1]

Experimental Protocol: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford 5-hydroxy-1,3-benzoxathiol-2-one as a crystalline solid.[1]

ReactantMolar RatioSolventReaction TimeTypical Yield
p-Benzoquinone1.0Acetic Acid / Hydrochloric Acid2-4 hours>80%
Thiourea1.1
Step 2: Methylation of 5-hydroxy-1,3-benzoxathiol-2-one

The hydroxyl group at the 5-position can be converted to a methoxy group using standard methylation procedures. A common method is the Williamson ether synthesis, involving the deprotonation of the phenol with a suitable base followed by reaction with a methylating agent.

Proposed Experimental Protocol: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxy-1,3-benzoxathiol-2-one (1 equivalent) in a dry polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a suitable base such as anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 1,3-Benzoxathiol-2-one, 5-methoxy-.

ReactantMolar RatioBase (Molar Ratio)Methylating Agent (Molar Ratio)SolventReaction Time
5-hydroxy-1,3-benzoxathiol-2-one1.0K₂CO₃ (1.5)(CH₃)₂SO₄ (1.2) or CH₃I (1.2)Acetone4-6 hours

Synthetic Applications

1,3-Benzoxathiol-2-one, 5-methoxy- can be envisioned as a versatile reagent in organic synthesis, primarily functioning as a carbonyl equivalent or a precursor to other functional groups.

Amide Bond Formation

The benzoxathiolone moiety can act as a leaving group, allowing the carbonyl group to be attacked by nucleophiles such as amines to form amides. This reaction would likely be promoted by a base.

Proposed Reaction Scheme: Amide Synthesis

G reagent1 1,3-Benzoxathiol-2-one, 5-methoxy- intermediate Tetrahedral Intermediate reagent1->intermediate + R-NH₂ reagent2 R-NH₂ (Amine) reagent2->intermediate product Amide intermediate->product - 5-methoxy-2-mercapto-phenol

Caption: Proposed pathway for amide synthesis.

Proposed Experimental Protocol: General Procedure for Amidation

  • Reaction Setup: Dissolve 1,3-Benzoxathiol-2-one, 5-methoxy- (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting amide can be purified by crystallization or column chromatography.

Synthesis of Other Heterocycles

The reactive nature of the 1,3-benzoxathiol-2-one ring system could allow for its transformation into other heterocyclic structures. For instance, reaction with bifunctional nucleophiles could lead to the formation of more complex fused ring systems. The specific reaction pathways and products would depend on the nature of the nucleophile and the reaction conditions.

Summary of Potential Reactions

Reaction TypeReagentsProduct ClassKey Features
Amide Bond FormationPrimary/Secondary Amines, BaseAmidesThe benzoxathiolone acts as a carbonyl source with a good leaving group.
Heterocycle SynthesisBifunctional Nucleophiles (e.g., hydrazines)Fused HeterocyclesPotential for ring-opening and re-cyclization to form new heterocyclic cores.

Conclusion

G cluster_synthesis Synthesis Pathway cluster_applications Potential Applications p_benzoquinone p-Benzoquinone hydroxy_intermediate 5-hydroxy-1,3-benzoxathiol-2-one p_benzoquinone->hydroxy_intermediate + Thiourea (Acidic Conditions) thiourea Thiourea thiourea->hydroxy_intermediate methoxy_product 1,3-Benzoxathiol-2-one, 5-methoxy- hydroxy_intermediate->methoxy_product + Methylating Agent (Base) start_app 1,3-Benzoxathiol-2-one, 5-methoxy- amides Amides start_app->amides + Amines heterocycles Other Heterocycles start_app->heterocycles + Bifunctional Nucleophiles

Caption: Overview of Synthesis and Applications.

References

Synthesis of 5-methoxy-1,3-benzoxathiol-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 5-hydroxy-1,3-benzoxathiol-2-one from p-benzoquinone and thiourea, followed by O-methylation to yield the final product. Detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow are presented to ensure reproducibility and facilitate its application in a research setting.

Data Summary

Quantitative data for the key compounds in this synthesis are summarized in the table below for easy reference and comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
5-hydroxy-1,3-benzoxathiol-2-one C₇H₄O₃S168.17170-172[1]¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, OH), 7.40-7.20 (m, 3H, Ar-H)[1]IR (KBr, cm⁻¹): ~3400 (O-H), 1742 (C=O), 1236 (C-O-C)[1]
5-methoxy-1,3-benzoxathiol-2-one C₈H₆O₃S182.19Not available¹H NMR (CDCl₃, predicted): δ ~7.0-7.3 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃)IR (KBr, cm⁻¹, predicted): ~1740 (C=O), ~1240 (C-O-C), ~2950, 2850 (C-H)

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of the hydroxyl intermediate and its subsequent methylation.

Part 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

This procedure is adapted from the well-established reaction of p-benzoquinone with thiourea in an acidic medium.

Materials:

  • p-Benzoquinone

  • Thiourea

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 equivalents) in a solution of concentrated hydrochloric acid and deionized water.

  • In a separate beaker, dissolve p-benzoquinone (1 equivalent) in glacial acetic acid.

  • Slowly add the p-benzoquinone solution to the stirring thiourea solution at room temperature.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. The color of the solution should change, and a precipitate may begin to form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to complete the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining acid and unreacted thiourea.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one as a crystalline solid.

  • Dry the purified product under vacuum. The expected yield is typically high.

Part 2: Synthesis of 5-methoxy-1,3-benzoxathiol-2-one

This protocol describes the O-methylation of the phenolic hydroxyl group using methyl iodide and potassium carbonate.

Materials:

  • 5-hydroxy-1,3-benzoxathiol-2-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 5-hydroxy-1,3-benzoxathiol-2-one (1 equivalent) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the suspension. Potassium carbonate acts as the base to deprotonate the phenol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add methyl iodide (1.5-2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 5-methoxy-1,3-benzoxathiol-2-one.

  • If necessary, purify the product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow

The two-step synthesis of 5-methoxy-1,3-benzoxathiol-2-one is illustrated in the following workflow diagram.

Synthesis_Workflow Synthesis of 5-methoxy-1,3-benzoxathiol-2-one cluster_0 Part 1: Synthesis of Hydroxy Intermediate cluster_1 Part 2: O-Methylation p_benzoquinone p-Benzoquinone reaction1 Reaction in Acidic Medium p_benzoquinone->reaction1 thiourea Thiourea thiourea->reaction1 hydroxy_intermediate 5-hydroxy-1,3-benzoxathiol-2-one reaction1->hydroxy_intermediate Cyclization hydroxy_intermediate2 5-hydroxy-1,3-benzoxathiol-2-one methyl_iodide Methyl Iodide reaction2 Methylation methyl_iodide->reaction2 k2co3 K₂CO₃ in Acetone k2co3->reaction2 final_product 5-methoxy-1,3-benzoxathiol-2-one reaction2->final_product O-Methylation hydroxy_intermediate2->reaction2

Caption: Workflow for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

References

Application Notes and Protocols: Antifungal Activity Assays for 1,3-Benzoxathiol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Benzoxathiol-2-one derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities. Recent studies have highlighted their potential as antifungal agents, particularly against opportunistic pathogenic yeasts of the Candida genus. This document provides detailed application notes and experimental protocols for assessing the antifungal activity of these derivatives, based on established methodologies. The included data and protocols are intended to guide researchers in the screening and characterization of novel 1,3-benzoxathiol-2-one-based antifungal candidates.

Data Presentation

The antifungal activity of two notable 1,3-benzoxathiol-2-one derivatives, 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one and 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one, has been evaluated against a panel of five Candida species. The results, expressed as Minimum Inhibitory Concentration (MIC) ranges in µg/mL, are summarized in the tables below.[1][2] These assays were conducted following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Table 1: Antifungal Activity of 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one

Fungal StrainMIC Range (µg/mL)
Candida albicans4 - 32
Candida tropicalis4 - 32
Candida krusei4 - 32
Candida glabrata4 - 32
Candida parapsilosis4 - 32

Table 2: Antifungal Activity of 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one

Fungal StrainMIC Range (µg/mL)
Candida albicans16 - 64
Candida tropicalis16 - 64
Candida krusei16 - 64
Candida glabrata16 - 64
Candida parapsilosis16 - 64

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of 1,3-benzoxathiol-2-one derivatives. These are based on standard CLSI methods for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 1,3-Benzoxathiol-2-one derivatives

  • Candida species (e.g., C. albicans, C. tropicalis)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control (e.g., Ketoconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each 1,3-benzoxathiol-2-one derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.

  • Assay Setup:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate already containing 100 µL of the serially diluted test compounds.

    • Include a positive control (medium with inoculum and a known antifungal like ketoconazole).

    • Include a negative control (medium with inoculum and the solvent used to dissolve the compounds, to assess for any inhibitory effects of the solvent).

    • Include a growth control (medium with inoculum only).

    • Include a sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay for Zone of Inhibition Determination

This method assesses the antifungal activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • 1,3-Benzoxathiol-2-one derivatives

  • Candida species

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Incubator (35°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare the fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Preparation and Application of Disks:

    • Dissolve the 1,3-benzoxathiol-2-one derivatives in a suitable solvent to a known concentration.

    • Impregnate the sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflows and a potential mechanism of action for the antifungal activity of 1,3-benzoxathiol-2-one derivatives.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (Candida sp.) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep plate_setup 96-Well Plate Setup inoculum_prep->plate_setup compound_prep Compound Dilution (1,3-Benzoxathiol-2-one) compound_prep->plate_setup incubation Incubation (35°C, 24-48h) plate_setup->incubation read_results Visual Reading of Growth incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Workflow for Broth Microdilution MIC Assay.

experimental_workflow_disk cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Inoculum Preparation agar_plate Agar Plate Inoculation inoculum_prep->agar_plate disk_application Disk Application on Agar agar_plate->disk_application disk_prep Compound-Impregnated Disk Preparation disk_prep->disk_application incubation Incubation (35°C, 24-48h) disk_application->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

Caption: Workflow for Disk Diffusion Assay.

Note on Mechanism of Action: The precise molecular mechanism of antifungal action for 1,3-benzoxathiol-2-one derivatives has not been fully elucidated. However, a common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The following diagram illustrates this potential, but not confirmed, signaling pathway.

potential_moa cluster_pathway Ergosterol Biosynthesis Pathway (Fungal Cell) acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane_disruption Disruption of Fungal Cell Membrane Integrity benzoxathiolone 1,3-Benzoxathiol-2-one Derivative enzyme_inhibition Inhibition of Key Enzyme (e.g., Squalene epoxidase or 14-α-demethylase) benzoxathiolone->enzyme_inhibition enzyme_inhibition->squalene enzyme_inhibition->lanosterol enzyme_inhibition->membrane_disruption Leads to cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Potential Mechanism of Action via Ergosterol Pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-methoxy-1,3-benzoxathiol-2-one is a heterocyclic compound belonging to the benzoxathiolone class. While specific data on this particular derivative is limited, related benzoxathiolone compounds have demonstrated a range of biological activities, including potential anticancer and anti-inflammatory effects.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of 5-methoxy-1,3-benzoxathiol-2-one, a critical step in the evaluation of its therapeutic potential. The following assays are described: MTT for cell viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Neutral Red Uptake for lysosomal activity. Additionally, a potential signaling pathway for investigation is outlined.

Data Presentation: Summary of Expected Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays.

Assay TypeCell LineCompound Concentration (µM)Endpoint Measurement (e.g., Absorbance, Fluorescence)% Cytotoxicity / % ViabilityIC50 (µM)
MTTe.g., HCT-1160.1, 1, 10, 50, 100OD at 570 nm% Viability
MTTe.g., K5620.1, 1, 10, 50, 100OD at 570 nm% Viability
LDHe.g., HCT-1160.1, 1, 10, 50, 100OD at 490 nm% Cytotoxicity
LDHe.g., K5620.1, 1, 10, 50, 100OD at 490 nm% Cytotoxicity
Neutral Rede.g., HCT-1160.1, 1, 10, 50, 100OD at 540 nm% Viability
Neutral Rede.g., K5620.1, 1, 10, 50, 100OD at 540 nm% Viability

Note: The selection of cell lines such as HCT-116 (colon cancer) and K562 (leukemia) is based on the reported activity of other benzoxathiolone derivatives against these types of cancer.[3][4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 5-methoxy-1,3-benzoxathiol-2-one

  • Human cancer cell lines (e.g., HCT-116, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-1,3-benzoxathiol-2-one in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H LDH_Assay_Workflow A Seed and Treat Cells B Incubate (e.g., 24h) A->B C Centrifuge Plate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate 30 min (dark) E->F G Add Stop Solution F->G H Read Absorbance (490 nm) G->H Neutral_Red_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_measurement Measurement start Seed & Treat Cells inc1 Incubate start->inc1 add_nr Add Neutral Red inc1->add_nr inc2 Incubate 2-3h add_nr->inc2 wash Wash with PBS inc2->wash destain Add Destain Solution wash->destain read Read Absorbance (540 nm) destain->read NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation (inhibited) IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB->Transcription Translocation (Blocked) IkB_NFkB->NFkB IκBα degradation (inhibited) Compound 5-methoxy-1,3- benzoxathiol-2-one Compound->IKK Inhibition

References

Application Notes and Protocols for the Development of Novel Therapeutics with a 1,3-Benzoxathiol-2-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel therapeutics based on the 1,3-benzoxathiol-2-one scaffold. This versatile chemical framework has demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and anti-snake venom properties, making it a promising starting point for the development of new drugs.

Overview of 1,3-Benzoxathiol-2-one Scaffold

The 1,3-benzoxathiol-2-one core is a heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit potent anticancer, antifungal, and anti-inflammatory effects.[1][2] The anti-inflammatory and some anticancer activities are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

A common strategy for synthesizing bioactive 1,3-benzoxathiol-2-one derivatives involves the creation of Schiff bases from a 6-hydroxy-benzo[d][1][3]oxathiol-2-one precursor.[4]

Synthesis of 6-Hydroxy-5-nitrobenzo[d][1][3]oxathiol-2-one (Intermediate 1)

Protocol:

  • Dissolve 6-hydroxy-benzo[d][1][3]oxathiol-2-one (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C.

  • Add 65% nitric acid (HNO₃) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the nitro derivative.[4]

Synthesis of 5-Amino-6-hydroxybenzo[d][1][3]oxathiol-2-one (Intermediate 2)

Protocol:

  • To a solution of 6-hydroxy-5-nitrobenzo[d][1][3]oxathiol-2-one (1 equivalent) in ethanol, add 10% Palladium on carbon (Pd/C).

  • Perform catalytic hydrogenation in a reactor under hydrogen gas (H₂) pressure at 50°C for 8-10 hours.

  • After the reaction is complete, filter off the catalyst and wash it with ethanol.

  • Evaporate the solvent under reduced pressure to obtain the amino derivative.[4]

Synthesis of 6-Hydroxy-benzo[d][1][3]oxathiol-2-one Schiff Bases (Final Products)

Protocol:

  • Dissolve 5-amino-6-hydroxybenzo[d][1][3]oxathiol-2-one (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 0.5-8 hours.

  • The resulting Schiff base precipitate can be collected by filtration.

Biological Activity Evaluation

Anticancer Activity

The cytotoxicity of 1,3-benzoxathiol-2-one derivatives against various cancer cell lines is commonly evaluated using the MTT assay.[4]

Table 1: Anticancer Activity of 1,3-Benzoxathiol-2-one Schiff Bases (IC₅₀ in µM) [4][5][6][7]

CompoundACP-03 (Prostate)SKMEL-19 (Melanoma)HCT-116 (Colon)HeLa (Cervical)MCF-7 (Breast)
Schiff Base 4b <5----
Schiff Base 4o -2.8---
Schiff Base 4m -9.4---
Schiff Base 4n -5.6---
Compound L1 ---15.212.5
Compound L2 ---12.810.7
Compound L3 ---18.616.3
Compound L4 ---14.111.9
Compound L5 ---10.58.2
Compound IIc -----

Note: "-" indicates data not available.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-benzoxathiol-2-one derivatives and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Synthesis Synthesis of 1,3-Benzoxathiol-2-one Derivatives Cell_Culture Seeding of Cancer Cell Lines in 96-well plates Synthesis->Cell_Culture Test Compounds Compound_Treatment Incubation with Test Compounds (various concentrations) Cell_Culture->Compound_Treatment MTT_Addition Addition of MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculation of IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow for anticancer activity screening.

Antifungal Activity

The antifungal activity of 1,3-benzoxathiol-2-one derivatives, particularly against Candida species, can be determined by following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.[1][8]

Table 2: Antifungal Activity of 1,3-Benzoxathiol-2-one Derivatives (MIC in µg/mL) [1][8][9][10]

CompoundCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalis
Compound 2 4-324-324-324-324-32
Compound 7 16-6416-6416-6416-6416-64
Compound P2B -----

Note: "-" indicates data not available. Compound P2B showed good activity, half that of Miconazole, against C. albicans.

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27)

  • Inoculum Preparation: Prepare a standardized inoculum of the Candida species to be tested.

  • Drug Dilution: Perform serial dilutions of the 1,3-benzoxathiol-2-one derivatives in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Logical Flow for Antifungal Susceptibility Testing

G Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Drug_Dilution Serially Dilute Test Compounds in 96-well Plate Start->Drug_Dilution Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Logical flow for antifungal testing.

Anti-Snake Venom Activity

Certain 1,3-benzoxathiol-2-one sulfonamides have shown potential in neutralizing the toxic effects of snake venom, including hemolytic and proteolytic activities.[11][12]

Table 3: Anti-Snake Venom Activity of 1,3-Benzoxathiol-2-one Sulfonamides [11][12][13][14][15]

CompoundInhibition of Hemolysis (B. jararaca)Inhibition of Coagulation (B. jararaca)Inhibition of Proteolysis (B. jararaca)Inhibition of PLA₂ (IC₅₀ in µM)Inhibition of Metalloproteinase (Batx-I) (IC₅₀ in µM)
5b Most efficientMost efficientMost efficient--
Thioester I ---193.2-
Thioester II ---305.42774
Thioester III ---132.71879

Note: "-" indicates data not available.

Experimental Protocol: In Vitro Hemolytic Activity Inhibition

  • Prepare Erythrocyte Suspension: Wash human erythrocytes and prepare a 2.5% (v/v) suspension.

  • Reaction Mixture: In a tube, mix the snake venom, the test compound (1,3-benzoxathiol-2-one derivative), and an egg yolk suspension (as a source of lecithin).

  • Incubation: Add the erythrocyte suspension to the reaction mixture and incubate at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes to pellet the intact erythrocytes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculate Inhibition: Compare the hemolysis in the presence of the test compound to the control (venom alone) to determine the percentage of inhibition.

Experimental Protocol: In Vitro Proteolytic Activity Inhibition

  • Substrate Preparation: Use a suitable protein substrate, such as azocasein.

  • Reaction: Incubate the snake venom with the test compound, followed by the addition of the substrate.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period.

  • Stop Reaction: Stop the reaction by adding trichloroacetic acid.

  • Centrifugation: Centrifuge to remove the precipitated, undigested substrate.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the digested, colored fragments.

  • Calculate Inhibition: Compare the proteolytic activity in the presence of the test compound to the control to determine the percentage of inhibition.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

A key mechanism underlying the anti-inflammatory and anticancer effects of some 1,3-benzoxathiol-2-one derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Canonical NF-κB Signaling Pathway

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocates Benzoxathiolone 1,3-Benzoxathiol-2-one Derivative Benzoxathiolone->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Inhibition of the canonical NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the 1,3-benzoxathiol-2-one derivatives for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[3][16][17][18]

Conclusion

The 1,3-benzoxathiol-2-one scaffold represents a valuable starting point for the development of novel therapeutics with diverse pharmacological applications. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring the potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the design of more potent and selective drug candidates.

References

Application Notes and Protocols for 5-Methoxy-1,3-benzoxathiol-2-one and Related Compounds as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited specific information available in the scientific literature regarding the use of 5-methoxy-1,3-benzoxathiol-2-one as a chemical probe. The following application notes and protocols are based on the more extensively studied, structurally related compound, 5-hydroxy-1,3-benzoxathiol-2-one , and the broader class of benzoxathiolone derivatives. These notes are intended to provide a framework for potential applications and experimental design.

I. Application Notes

The benzoxathiolone scaffold is a versatile pharmacophore with a range of biological activities, making it a valuable tool for chemical biology and drug discovery.[1] Derivatives of this class have shown potential as inhibitors of inflammatory pathways, antioxidants, and antimicrobials.[2]

Probing Inflammatory Signaling Pathways

A key application of benzoxathiolone derivatives is in the study of inflammatory processes. A related benzoxathiole derivative has been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[3] This suggests that 5-hydroxy-1,3-benzoxathiol-2-one could be used as a chemical probe to investigate NF-κB-mediated gene transcription. By inhibiting the Inhibitory kappa B kinase (IKKβ), the compound can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of pro-inflammatory genes.

Monoamine Oxidase (MAO) Inhibition

Benzoxathiolone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[4] This makes them useful probes for studying the role of MAOs in neurological disorders such as depression and Parkinson's disease.[4] The inhibitory activity is often selective for the MAO-B isoform.[4]

Antimicrobial and Antioxidant Research

5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[3] They also exhibit significant antioxidant properties by scavenging free radicals.[3] These characteristics allow for their use as probes in studies related to bacterial pathogenesis and oxidative stress.

II. Quantitative Data

The following table summarizes the inhibitory activities of various benzoxathiolone derivatives against MAO-A and MAO-B.[5]

Compound ReferenceSubstitution PatternTargetIC50 (µM)
1c Ester derivativeMAO-A0.054
1f Ester derivativeMAO-A0.052
2a Sulfonic ester derivativeMAO-A0.072
Harmine (Control) -MAO-A0.003
2a Sulfonic ester derivativeMAO-B0.001
2b Sulfonic ester derivativeMAO-B0.003
2c Sulfonic ester derivativeMAO-B0.010
2d Sulfonic ester derivativeMAO-B0.012
Safinamide (Control) -MAO-B0.088
Isatin (Control) -MAO-B2.80

III. Experimental Protocols

Protocol for Assessing NF-κB Inhibition

This protocol outlines a general method to assess the inhibitory effect of a benzoxathiolone derivative on the NF-κB signaling pathway in a cell-based assay.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the benzoxathiolone compound (or vehicle control) for 1 hour.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes.

b. Western Blot Analysis for IκBα Degradation:

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in the degradation of IκBα in the presence of the compound indicates inhibition of the pathway.

c. NF-κB Reporter Assay:

  • Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

  • Treat the cells with the compound and LPS as described above.

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Protocol for MAO Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of benzoxathiolone derivatives against MAO-A and MAO-B.

a. Reagents and Enzyme Preparation:

  • Prepare recombinant human MAO-A and MAO-B enzymes.

  • Use kynuramine as a substrate for MAO-A and benzylamine for MAO-B.

  • The product of the MAO-A reaction, 4-hydroxyquinoline, is fluorescent. The MAO-B reaction can be coupled to a horseradish peroxidase system to produce a fluorescent product (resorufin).

b. Assay Procedure:

  • In a 96-well plate, add the enzyme, buffer, and various concentrations of the inhibitor (benzoxathiolone derivative).

  • Incubate for a defined period at 37°C.

  • Initiate the reaction by adding the substrate.

  • After a further incubation period, stop the reaction.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition curve.[5]

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a method to evaluate the free radical scavenging activity of the compounds.[3]

a. Reagents:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compound in methanol.

b. Assay Procedure:

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

IV. Visualizations

G cluster_pathway Proposed NF-κB Inhibitory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation Probe Benzoxathiolone Probe Probe->IKK Inhibition NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release Genes Pro-inflammatory Gene Expression

Caption: Proposed mechanism of NF-κB inhibition by a benzoxathiolone probe.

G cluster_workflow General Experimental Workflow start Start: Prepare Cells/Enzyme treatment Treat with Benzoxathiolone Probe start->treatment stimulation Add Stimulus (e.g., LPS, Substrate) treatment->stimulation incubation Incubate stimulation->incubation analysis Perform Assay (e.g., Western Blot, Fluorescence) incubation->analysis data Data Acquisition & Analysis analysis->data end End data->end

Caption: A generalized workflow for in vitro assays using a chemical probe.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,3-Benzoxathiol-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) studies of 1,3-benzoxathiol-2-one analogs, a class of heterocyclic compounds with diverse and potent pharmacological activities.[1] These notes include summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to 1,3-Benzoxathiol-2-one Analogs

The 1,3-benzoxathiol-2-one scaffold is a key pharmacophore that has demonstrated a wide range of biological activities, including anticancer, monoamine oxidase (MAO) inhibition, antifungal, and anti-snake venom properties.[1] Modifications to the core structure have led to the development of potent and selective analogs, making this an attractive template for drug discovery and development. This document will explore the SAR of these analogs in various therapeutic areas.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,3-benzoxathiol-2-one analogs is highly dependent on the nature and position of substituents on the benzoxathiolone core. The following sections summarize the SAR for different biological activities.

Anticancer Activity

Several derivatives of 1,3-benzoxathiol-2-one have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The primary mode of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Anticancer Activity of 1,3-Benzoxathiol-2-one Analogs (IC₅₀ values in µM)

CompoundR¹ SubstituentR² SubstituentCell Line (MCF-7)Cell Line (A549)Cell Line (HT-29)Cell Line (SKMEL-19)Reference
1 6-hydroxy5-nitro----[2]
2 6-acetoxy5-nitro----[2]
3 6-methoxy----3.3[3]
4 (Schiff Base) 6-OH, 5-CH=N-Ar-5.36 - 9.095.36 - 9.095.36 - 9.09-[4]

SAR Summary for Anticancer Activity:

  • The presence of a nitro group at the 5-position and a hydroxyl or acetoxy group at the 6-position appears to be important for activity.

  • Schiff base derivatives at the 5-amino position have shown potent anticancer activity against a range of cell lines.[4]

  • A methoxy group at the 6-position has been shown to confer selective activity against melanoma cell lines (SKMEL-19).[3]

Monoamine Oxidase (MAO) Inhibition

1,3-Benzoxathiol-2-one analogs have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in neuropsychiatric and neurodegenerative disorders.

Table 2: MAO-A and MAO-B Inhibitory Activity of 1,3-Benzoxathiol-2-one Analogs (IC₅₀ values in µM)

CompoundR¹ SubstituentR² SubstituentMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
5a 6-O-SO₂-Ar--0.003 - 0.051[5]
5b 6-O-CO-Ar-0.189, 0.424-[5]
6a 6-O-SO₂-(4-nitrophenyl)-0.1790.0069[6]
6b 6-O-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-0.0863.39[6]

SAR Summary for MAO Inhibition:

  • Derivatives are generally potent and selective inhibitors of MAO-B.[5]

  • Ester and sulfonic ester substitutions at the 6-position are well-tolerated and can modulate potency and selectivity.

  • Specific substitutions, such as a 4-nitrophenyl sulfonic ester, can lead to potent dual inhibition of both MAO-A and MAO-B.[6]

  • Certain ether derivatives at the 6-position can result in highly potent MAO-A inhibitors.[6]

Antifungal Activity

Certain 1,3-benzoxathiol-2-one derivatives have demonstrated significant antifungal activity, particularly against Candida species.

Table 3: Antifungal Activity of 1,3-Benzoxathiol-2-one Analogs (MIC values in µg/mL)

CompoundR¹ SubstituentR² SubstituentCandida albicansCandida kruseiCandida parapsilosisCandida tropicalisReference
1 6-hydroxy5-nitro4-324-324-324-32[2]
2 6-acetoxy5-nitro16-6416-6416-6416-64[2]

SAR Summary for Antifungal Activity:

  • The combination of a 6-hydroxy or 6-acetoxy group with a 5-nitro group leads to broad-spectrum antifungal activity against various Candida species.[2]

  • These compounds have shown favorable safety profiles with low hemolytic activity compared to the standard drug ketoconazole.[2]

Experimental Protocols

General Synthetic Scheme for 1,3-Benzoxathiol-2-one Analogs

The synthesis of various 1,3-benzoxathiol-2-one analogs often starts from commercially available 6-hydroxy-1,3-benzoxathiol-2-one. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow start 6-hydroxy-1,3-benzoxathiol-2-one nitration Nitration (HNO₃) start->nitration Step 1 reduction Reduction (e.g., H₂/Pd-C) nitration->reduction Step 2 coupling Coupling Reaction reduction->coupling Step 3 schiff_base Schiff Base Analogs coupling->schiff_base with Aldehydes sulfonamide Sulfonamide Analogs coupling->sulfonamide with Sulfonyl Chlorides

Caption: General workflow for the synthesis of 1,3-benzoxathiol-2-one analogs.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is used to assess the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of the compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Clorgyline (selective MAO-A inhibitor) and Pargyline (selective MAO-B inhibitor) as controls

  • Test compounds dissolved in DMSO

  • Black 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a black 96-well plate, prepare a reaction mixture containing the assay buffer, HRP, and the dye reagent.

  • Inhibitor Incubation: Add the test compound at various concentrations or a control inhibitor to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-tyramine.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm in kinetic mode for 30-60 minutes.[9]

  • Data Analysis: The rate of the reaction is proportional to the MAO activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the minimum inhibitory concentration (MIC) of the compounds against Candida species.[10][11]

Materials:

  • Candida species isolates

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Ketoconazole or Fluconazole (reference antifungal agent)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the Candida species from a fresh culture to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and the reference antifungal in the 96-well plates using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which a significant inhibition (≥50%) of fungal growth is observed compared to the growth control.[12] This can be determined visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[13][14]

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis, Invasion Nucleus->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt-mTOR, and PLCγ-PKC pathways.[15][16] These pathways ultimately regulate gene expression related to cell proliferation, survival, and other cancer-related processes.[16]

Biological Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of newly synthesized 1,3-benzoxathiol-2-one analogs.

Screening_Workflow cluster_workflow Biological Screening Workflow start Synthesized Analogs primary_screening Primary Screening (e.g., single high concentration) start->primary_screening hit_identification Hit Identification (>50% inhibition) primary_screening->hit_identification dose_response Dose-Response Assay (IC₅₀/MIC determination) hit_identification->dose_response selectivity_assays Selectivity & Toxicity Assays (e.g., normal cell lines, off-target screening) dose_response->selectivity_assays lead_optimization Lead Optimization selectivity_assays->lead_optimization

Caption: A typical workflow for biological screening of novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzoxathiol-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzoxathiol-2-ones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,3-benzoxathiol-2-ones, particularly via the common method of reacting quinones with thiourea.

Question: My reaction is resulting in a low yield of the desired 1,3-benzoxathiol-2-one. What are the potential causes and solutions?

Answer:

Low yields in this synthesis can stem from several factors. The reaction is sensitive to the acid catalyst, the ratio of reactants, and the nature of the substituents on the starting quinone.

  • Inadequate Acid Catalysis: The use of a weak acid, such as acetic acid alone, can lead to significantly lower yields and the formation of colored impurities.[1] Strong acids like hydrochloric acid, sulfuric acid, or trifluoroacetic acid are recommended to ensure efficient cyclization.[1]

  • Suboptimal Reactant Ratios: An excess of thiourea and aqueous hydrochloric acid is generally beneficial for driving the reaction to completion.[1]

  • Intermediate Isolation: Depending on the reaction conditions and the substituents on the quinone, the reaction may stall at the intermediate S-(2,5-dihydroxyaryl)thiouronium salt or 5-hydroxy-2-imino-1,3-benzoxathiole stage.[2][3] Heating the reaction mixture in a strong aqueous acid can facilitate the conversion of these intermediates to the final product.[2]

  • Instability of Starting Quinones: Quinones with strong electron-withdrawing groups can be unstable, which may affect the overall yield.[4] Careful handling and purification of the starting quinone are crucial.

Question: I am observing the formation of multiple products and having difficulty with purification. How can I address this?

Answer:

The formation of multiple products is a known challenge, especially when using monosubstituted quinones.

  • Isomer Formation: The reaction of monosubstituted quinones with thiourea can yield a mixture of 4-, 6-, and 7-substituted 5-hydroxy-1,3-benzoxathiol-2-one isomers.[2][3] The directive influence of the substituent group on the addition of thiourea determines the product distribution. Chromatographic techniques such as column chromatography are often necessary to separate these isomers.

  • Colored Impurities: The presence of colored impurities can be minimized by using a strong acid catalyst and ensuring the complete conversion of intermediates.[1] If colored impurities persist, recrystallization or column chromatography of the crude product may be required.

  • Side Reactions: Thiouronium salts may decompose to colored products if heated in weak acids or if they fail to cyclize.[2] Ensuring a sufficiently acidic environment is key to preventing this side reaction.

Question: My reaction is not proceeding to the final product, and I have isolated a stable intermediate. What should I do?

Answer:

The isolation of intermediate S-(2,5-dihydroxyaryl)thiouronium salts or 5-hydroxy-2-imino-1,3-benzoxathioles is possible under certain conditions.[2][3] To convert these intermediates to the desired 1,3-benzoxathiol-2-one, you can heat the isolated intermediate in a strong aqueous acid.[2] This will promote the final cyclization and hydrolysis steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones?

A1: A widely used and efficient method is the one-step synthesis from readily available quinones and thiourea in the presence of a strong acid catalyst.[1][2][5] This method is often characterized by high yields and relatively simple procedures.[2]

Q2: How do substituents on the starting quinone affect the reaction outcome?

A2: Substituents on the quinone ring have a significant directive influence on the addition of thiourea, which can lead to the formation of different isomers.[2][3] For example, with monosubstituted quinones, a mixture of isomers is often obtained.[2][3] The nature of the substituent can also affect the ease of cyclization of the intermediate thiouronium salts.[2]

Q3: What are the typical reaction conditions for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea?

A3: Generally, the procedure involves mixing a solution of the quinone in a solvent like glacial acetic acid with a solution of thiourea in aqueous hydrochloric acid. The reaction mixture is then typically heated for about an hour.[1]

Q4: Are there alternative synthetic routes to 1,3-benzoxathiol-2-ones?

A4: While the reaction of quinones and thiourea is prevalent for 5-hydroxy derivatives, other methods exist for the synthesis of the broader class of 1,3-benzoxathiol-2-ones. These can include cyclization reactions involving 2-mercaptophenol derivatives. However, some of these alternative methods can be characterized by low yields or more complex procedures.[2]

Quantitative Data Summary

Table 1: Effect of Acid and Thiourea Concentration on the Yield of 5-Hydroxy-1,3-benzoxathiol-2-one

Quinone (mmol)Thiourea (mmol)Acid (mL)Yield (%)Reference
102010 (HCl)80[2]
104020 (HCl)95[2]
102010 (H₂SO₄)92[1]
102010 (CF₃COOH)90[1]
102010 (CH₃COOH)40[1]

Table 2: Product Distribution for the Reaction of Monosubstituted Quinones with Thiourea

Substituent on Quinone4-substituted Isomer (%)6-substituted Isomer (%)7-substituted Isomer (%)Reference
Methyl304525[2]
Chloro206020[2]
Methoxy157015[2]

Experimental Protocols

General Procedure for the One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones:

  • Prepare a solution of the desired quinone in glacial acetic acid.

  • In a separate flask, dissolve thiourea in aqueous hydrochloric acid.

  • Add the quinone solution to the thiourea solution with stirring.

  • Heat the reaction mixture on a steam bath for approximately 1 hour.

  • Allow the mixture to cool to room temperature. The product will typically crystallize out of the solution.

  • Collect the crystalline product by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.[1]

Visualizations

Synthesis_Workflow Start Start: Quinone and Thiourea Mixing Mixing in Acidic Solution (e.g., HCl/AcOH) Start->Mixing Heating Heating (e.g., Steam Bath) Mixing->Heating Intermediate Intermediate Formation (Thiouronium Salt) Heating->Intermediate Cyclization Cyclization & Hydrolysis Intermediate->Cyclization Product Crude 1,3-Benzoxathiol-2-one Cyclization->Product Purification Purification (Filtration, Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 1,3-benzoxathiol-2-ones.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield Symptom MultipleProducts Multiple Products / Impurities Problem->MultipleProducts Symptom NoReaction Reaction Stalled at Intermediate Problem->NoReaction Symptom WeakAcid Weak Acid Catalyst? LowYield->WeakAcid Possible Cause Ratio Incorrect Reactant Ratio? LowYield->Ratio Possible Cause MonoSubstituted Monosubstituted Quinone? MultipleProducts->MonoSubstituted Possible Cause ColoredImpurities Colored Impurities? MultipleProducts->ColoredImpurities Possible Cause IsolateIntermediate Intermediate Isolated? NoReaction->IsolateIntermediate Observation UseStrongAcid Solution: Use Strong Acid (HCl, H₂SO₄) WeakAcid->UseStrongAcid Action ExcessThiourea Solution: Use Excess Thiourea and Acid Ratio->ExcessThiourea Action Chromatography Solution: Use Column Chromatography for Isomer Separation MonoSubstituted->Chromatography Action CheckAcid Solution: Ensure Strong Acid and Complete Conversion ColoredImpurities->CheckAcid Action HeatInAcid Solution: Heat Intermediate in Strong Aqueous Acid IsolateIntermediate->HeatInAcid Action

Caption: Troubleshooting decision tree for synthesis issues.

References

"optimizing reaction conditions for 5-methoxy-1,3-benzoxathiol-2-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Troubleshooting Guides

Unexpected results are a common challenge in chemical synthesis. This section provides structured guidance on how to troubleshoot and optimize the reaction conditions for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Optimizing Reaction Conditions

The yield and purity of 5-methoxy-1,3-benzoxathiol-2-one are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterCondition ACondition B (Optimized)Condition CPotential OutcomeTroubleshooting Steps
Starting Material 2-Methoxy-p-benzoquinone2-Methoxy-p-benzoquinone2-Methoxy-p-benzoquinoneIncomplete reaction, side productsEnsure high purity of starting materials.
Reagent ThioureaThioureaPotassium ThiocyanateLow yield, different productConfirm the correct thiocarbonyl source is being used.
Solvent Dichloromethane (DCM)AcetonitrileBenzeneLow conversion, solubility issuesAcetonitrile has been shown to provide a good balance between conversion and selectivity.[1]
Catalyst/Acid Acetic Acid2N Hydrochloric AcidSulfuric AcidFormation of byproducts, decompositionStrong aqueous acids like HCl can facilitate rapid and quantitative conversion.[2]
Temperature Room Temperature80°C (Reflux)>100°CSlow reaction, decomposition of productReflux conditions are often most efficient.[1]
Reaction Time 1 hour4 hours20 hoursIncomplete reaction, increased side productsLonger reaction times can lead to reduced selectivity.[1]
Work-up Aqueous washRecrystallization from MethanolDirect evaporationImpure productRecrystallization is crucial for obtaining a pure product.[3]
Experimental Protocol: Synthesis of 5-methoxy-1,3-benzoxathiol-2-one

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-p-benzoquinone (1 equivalent) in acetonitrile.

  • Reagent Addition: In a separate beaker, prepare a solution of thiourea (1.2 equivalents) in 2N hydrochloric acid. Add the thiourea solution to the flask containing the benzoquinone with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from methanol to yield pure 5-methoxy-1,3-benzoxathiol-2-one.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Purity of Starting Materials: Ensure your 2-methoxy-p-benzoquinone is pure. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may be incomplete. Try extending the reaction time or ensuring the temperature is maintained at reflux. Conversely, excessively long reaction times can lead to the formation of undesired byproducts, reducing the yield of the target molecule.[1]

  • Stoichiometry: The ratio of reactants is crucial. An excess of thiourea is typically used to ensure complete conversion of the benzoquinone.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Acetonitrile has been found to be effective.[1]

G cluster_0 Troubleshooting Low Yield start Low Yield Observed p1 Check Purity of Starting Materials start->p1 p2 Optimize Reaction Conditions start->p2 p3 Verify Stoichiometry start->p3 s1 Purify Starting Materials p1->s1 s2 Adjust Temperature/Time p2->s2 s3 Use Slight Excess of Thiourea p3->s3 end Improved Yield s1->end s2->end s3->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurities in my final product, even after recrystallization. What could they be and how can I avoid them?

A2: Impurities often arise from side reactions or incomplete reactions.

  • Unreacted Starting Material: If the reaction is not driven to completion, you may have unreacted 2-methoxy-p-benzoquinone in your product. Monitor the reaction by TLC to ensure all starting material is consumed.

  • Side Products: The formation of disubstituted or other isomeric products is possible.[2] Optimizing reaction conditions, such as temperature and reactant stoichiometry, can minimize the formation of these side products.[4]

  • Decomposition: Heating the reaction for too long or at too high a temperature can lead to the decomposition of the desired product.

Q3: The reaction seems to stall and does not go to completion. What should I do?

A3: A stalled reaction can be due to several factors:

  • Insufficient Acid: The acidic medium is crucial for the reaction. Ensure the concentration of the acid is adequate.

  • Poor Mixing: In a heterogeneous mixture, efficient stirring is necessary to ensure the reactants are in constant contact.

  • Deactivated Reagent: Thiourea can degrade over time. Use a fresh batch of the reagent if you suspect it has degraded.

Q4: How does the methoxy group influence the reaction compared to a hydroxyl group?

A4: The synthesis of 5-methoxy-1,3-benzoxathiol-2-one is analogous to that of 5-hydroxy-1,3-benzoxathiol-2-one.[2][3] The primary difference is the starting material, where a methoxy-substituted quinone is used instead of a hydroxy-substituted one. The electron-donating nature of the methoxy group can influence the reactivity of the quinone, but the overall reaction mechanism is expected to be similar.

G cluster_1 Proposed Reaction Pathway A 2-Methoxy-p-benzoquinone C Intermediate Thiouronium Salt A->C B Thiourea B->C D Cyclization & Hydrolysis C->D E 5-methoxy-1,3-benzoxathiol-2-one D->E

Caption: Proposed synthesis pathway for 5-methoxy-1,3-benzoxathiol-2-one.

References

Technical Support Center: Purification of 5-Methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-1,3-benzoxathiol-2-one. The following sections offer detailed information to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of 5-methoxy-1,3-benzoxathiol-2-one.

Problem 1: Oily Product After Recrystallization

Possible Cause Suggested Solution
Incomplete drying Dry the product under high vacuum for an extended period (12-24 hours).
Low melting point impurity Try a different recrystallization solvent or a solvent mixture. Consider pre-purification by column chromatography to remove the impurity.
"Oiling out" during recrystallization Ensure the compound is fully dissolved at the solvent's boiling point. If it persists, use a larger volume of solvent or a solvent system in which the compound is more soluble at elevated temperatures but sparingly soluble when cold.
Residual solvent Wash the crystals with a small amount of cold, fresh solvent after filtration. Ensure the product is thoroughly dried.

Problem 2: Low Yield After Column Chromatography

Possible Cause Suggested Solution
Compound streaking on the column The loading solvent may be too polar. Dissolve the crude product in a minimal amount of a less polar solvent before loading. A common technique is to dry-load the sample by adsorbing it onto a small amount of silica gel.
Improper solvent system (Eluent) The eluent may be too polar, causing rapid elution with poor separation, or not polar enough, leading to the compound remaining on the column. Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
Column overloading Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Decomposition on silica gel Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent.

Problem 3: Persistent Impurities Observed by TLC/NMR

Possible Cause Suggested Solution
Co-eluting impurity The chosen solvent system for column chromatography is not providing adequate separation. Try a different solvent system, perhaps with a different polarity or solvent class (e.g., dichloromethane/methanol).
Isomeric impurity Isomers can be difficult to separate. Consider preparative HPLC or using a longer chromatography column with a shallower solvent gradient for better resolution.
Starting material contamination If the impurity is a starting material from the synthesis, ensure the reaction has gone to completion. An aqueous wash of the crude product before purification may remove some unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of 5-methoxy-1,3-benzoxathiol-2-one?

A common starting point for the purification of moderately polar organic compounds like 5-methoxy-1,3-benzoxathiol-2-one is a mixture of hexanes and ethyl acetate. It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) plates with varying ratios of these solvents. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

Q2: How can I effectively remove colored impurities?

Colored impurities are often highly conjugated organic molecules. Activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter the hot solution through a pad of celite to remove the carbon. Recrystallize the product from the filtrate. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

Q3: What is the best method for determining the purity of the final product?

A combination of techniques is recommended for assessing purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Quantitative Data Summary

The following table presents hypothetical data for different purification methods for 5-methoxy-1,3-benzoxathiol-2-one to illustrate how such data would be structured. Note: This data is for illustrative purposes only and is not derived from experimental results.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Parameters
Recrystallization85%98.5%75%Solvent: Isopropanol
Flash Column Chromatography85%99.2%65%Eluent: 20% Ethyl Acetate in Hexanes
Preparative HPLC98.5%>99.9%80%Column: C18; Mobile Phase: Acetonitrile/Water

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Determine a suitable solvent in which 5-methoxy-1,3-benzoxathiol-2-one is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropanol or ethanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

A troubleshooting workflow for the purification of 5-methoxy-1,3-benzoxathiol-2-one.

"identification of byproducts in 1,3-benzoxathiol-2-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzoxathiol-2-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3-benzoxathiol-2-one, particularly when using the common method involving the reaction of a quinone with thiourea.

Problem: Low or No Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture.
Decomposition of intermediates The intermediate thiouronium salts can be unstable. Ensure that a strong acid is used during the cyclization step, as weak acids can lead to decomposition into colored byproducts[1].
Sub-optimal reaction conditions The ratio of reactants and the acid concentration can significantly impact the yield. Refer to established protocols and consider optimizing the stoichiometry of quinone, thiourea, and acid.
Issues with starting materials Verify the purity of the quinone and thiourea starting materials. Impurities in the quinone can lead to a variety of side products.
Problem: Presence of Multiple Spots on TLC Analysis

The presence of multiple spots on a TLC plate indicates a mixture of compounds. The following are potential byproducts and impurities that may be observed.

Potential Byproducts and Their Identification:

Byproduct/Impurity Identification Notes Suggested Action
Unreacted Quinone Typically a colored compound (e.g., yellow for benzoquinone). Will have a different Rf value from the product.Optimize reaction time and stoichiometry.
S-(2,5-dihydroxyaryl)thiouronium salt (Intermediate) Highly polar, may remain at the baseline of the TLC plate. As a salt, it will have low solubility in many organic solvents.Ensure complete cyclization by heating in a strong aqueous acid[1]. These can be isolated and then converted to the final product in a separate step[1].
5-hydroxy-2-imino-1,3-benzoxathiole (Intermediate) An intermediate that may not fully hydrolyze to the ketone. Will have a different polarity and thus a different Rf than the final product.Prolonged heating in acidic conditions will facilitate hydrolysis to the desired 2-one.
Isomeric Products If a monosubstituted quinone is used as a starting material, a mixture of 4-, 6-, and 7-substituted 1,3-benzoxathiol-2-one isomers can form[1]. These isomers may have very similar Rf values.Separation can be challenging. Careful column chromatography with an optimized solvent system is required. HPLC may be necessary for complete separation.
2-Amino-6-hydroxybenzothiazole This byproduct can form, especially in the presence of excess arylquinones.Use a stoichiometric amount of the quinone. This byproduct will have a different polarity and can be separated by column chromatography.
Problem: The Final Product is Discolored (e.g., brown or black)

Possible Causes and Solutions:

Possible Cause Suggested Solution
Decomposition of Thiouronium Salts As mentioned, heating the intermediate thiouronium salts in weak acids or failure of cyclization can lead to colored decomposition products[1].
Oxidation of Hydroquinone Byproducts The reaction involves hydroquinone intermediates which can be susceptible to air oxidation, leading to colored impurities.
Residual Quinone The starting quinone is colored and its presence will discolor the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,3-benzoxathiol-2-one?

The most frequently cited method is the one-step synthesis from a quinone and thiourea in an acidic medium[1]. An alternative route involves the reaction of 2-mercaptophenol with a phosgene equivalent like thiophosgene or triphosgene[2].

Q2: What are the key intermediates in the quinone and thiourea synthesis?

The reaction proceeds through two main intermediates:

  • S-(2,5-dihydroxyaryl)thiouronium salt : Formed by the nucleophilic addition of thiourea to the quinone.

  • 5-hydroxy-2-imino-1,3-benzoxathiole : Formed by the cyclization of the thiouronium salt. This intermediate is then hydrolyzed to the final 1,3-benzoxathiol-2-one[1].

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting quinone spot and the appearance of the product spot indicate the progression of the reaction. Staining with a visualizing agent like potassium permanganate can help identify spots that are not UV-active.

Q4: My starting material is a monosubstituted quinone. How can I avoid the formation of isomers?

The formation of isomers is inherent to the reaction mechanism when using monosubstituted quinones, as thiourea can add to different positions[1]. It is generally not possible to completely avoid isomer formation in this one-pot synthesis. The primary strategy is to focus on efficient separation of the desired isomer after the reaction is complete, typically through careful column chromatography or preparative HPLC.

Q5: What are the expected spectroscopic data for 1,3-benzoxathiol-2-one?

For the parent 1,3-benzoxathiol-2-one, the following are characteristic spectroscopic data:

Spectroscopic Data Characteristic Features
¹H NMR (in CDCl₃) A complex multiplet pattern for the four aromatic protons, typically between δ 7.0 and 7.5 ppm.
¹³C NMR (in CDCl₃) A carbonyl carbon signal around δ 170 ppm. Aromatic carbon signals between δ 110 and 150 ppm.
IR (ATR) A strong carbonyl (C=O) stretching band around 1750-1770 cm⁻¹.

Note: The exact chemical shifts and coupling constants can be complex due to the nature of the aromatic ring system. For a detailed analysis of the NMR spectra of a related compound, benzo[d][2][3]oxathiole-2-thione, which shows a complex proton NMR spectrum, you can refer to the literature[2].

Experimental Protocols

General Procedure for Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

This protocol is adapted from the literature for the synthesis from p-benzoquinone and thiourea[1].

  • To a solution of thiourea (0.15 mol) in 100 mL of 2 N hydrochloric acid, add a solution of p-benzoquinone (0.1 mol) in 150 mL of glacial acetic acid with stirring.

  • Heat the reaction mixture in a water bath at 80-90°C for 1-2 hours.

  • Monitor the reaction by TLC until the benzoquinone is consumed.

  • Cool the reaction mixture and dilute with water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Protocol for Byproduct Identification using TLC
  • Prepare a TLC chamber with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

  • On a silica gel TLC plate, spot the crude reaction mixture, the starting quinone, and the purified product (if available) as a reference.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and by staining with a potassium permanganate solution.

  • Compare the Rf values of the spots in the crude mixture to the starting material and product to identify unreacted starting material and the main product. Additional spots represent potential byproducts. Highly polar byproducts like the thiouronium salt may not move from the baseline.

Visualizations

Synthesis_Pathway Quinone Quinone Thiouronium_Salt S-(2,5-dihydroxyaryl)thiouronium salt (Intermediate) Quinone->Thiouronium_Salt + H⁺ Thiourea Thiourea Thiourea->Thiouronium_Salt + H⁺ Imino_Oxathiole 5-hydroxy-2-imino-1,3-benzoxathiole (Intermediate) Thiouronium_Salt->Imino_Oxathiole Cyclization (-H₂O) Product 1,3-Benzoxathiol-2-one Imino_Oxathiole->Product Hydrolysis (+H₂O, H⁺)

Caption: Reaction pathway for the synthesis of 1,3-benzoxathiol-2-one.

Troubleshooting_Workflow Start Crude Product Analysis TLC Run TLC of crude product Start->TLC Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots Low_Rf Spot at baseline? Multiple_Spots->Low_Rf Yes Purification Proceed to Purification (Column Chromatography/Recrystallization) Multiple_Spots->Purification No Similar_Rf Spots with similar Rf? Low_Rf->Similar_Rf No Thiouronium Potential Thiouronium Salt (Incomplete Cyclization) Low_Rf->Thiouronium Yes Colored_Spot Colored spot matching quinone? Similar_Rf->Colored_Spot No Isomers Potential Isomers (from substituted quinone) Similar_Rf->Isomers Yes Unreacted_SM Unreacted Starting Material Colored_Spot->Unreacted_SM Yes Colored_Spot->Purification No Reoptimize Re-optimize reaction conditions (time, temperature, acid) Thiouronium->Reoptimize Isomers->Purification Unreacted_SM->Reoptimize

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-methoxy-1,3-benzoxathiol-2-one. The synthesis is presented as a two-stage process: the initial formation of 5-hydroxy-1,3-benzoxathiol-2-one, followed by its O-methylation.

Part 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one from p-Benzoquinone

The synthesis of the hydroxylated intermediate is a critical first step. Modern one-step methods from quinones and thiourea are known to produce excellent yields, a significant improvement over older, often cumbersome procedures that resulted in low yields.[1][2]

Experimental Workflow: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

G Workflow for 5-Hydroxy-1,3-benzoxathiol-2-one Synthesis reagents Prepare Reagents: - p-Benzoquinone in Acetic Acid - Thiourea in 2N HCl mixing Combine Solutions with Vigorous Stirring at RT reagents->mixing heating Heat Mixture on a Steam Bath for 1 Hour mixing->heating cooling Cool in Ice Water to Induce Crystallization heating->cooling filtration Filter and Collect Crude Product cooling->filtration purification Recrystallize from Methanol for High Purity filtration->purification product Final Product: 5-Hydroxy-1,3-benzoxathiol-2-one purification->product G General Scheme for O-Methylation start 5-Hydroxy-1,3-benzoxathiol-2-one product 5-Methoxy-1,3-benzoxathiol-2-one start->product O-Methylation reagents + Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents->product G Troubleshooting Decision Tree for Synthesis start Low Yield or Impure Product check_stage At Which Stage is the Problem? (Synthesis or Methylation) start->check_stage synthesis_issue Synthesis of Hydroxy Intermediate check_stage->synthesis_issue Synthesis methylation_issue O-Methylation Step check_stage->methylation_issue Methylation synthesis_q1 Check Purity of Starting Materials synthesis_issue->synthesis_q1 synthesis_q2 Verify Reaction Conditions (Strong Acid, Temp) synthesis_issue->synthesis_q2 synthesis_q3 Ensure Adequate Stirring synthesis_issue->synthesis_q3 methylation_q1 Check Reagent Stoichiometry (Base & Methylating Agent) methylation_issue->methylation_q1 methylation_q2 Increase Reaction Time or Temperature methylation_issue->methylation_q2 methylation_q3 Consider Alternative Reagents/Conditions methylation_issue->methylation_q3

References

"challenges in the biological screening of 5-methoxy-1,3-benzoxathiol-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biological screening of 5-methoxy-1,3-benzoxathiol-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the experimental use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the biological screening of 5-methoxy-1,3-benzoxathiol-2-one, providing potential causes and solutions in a question-and-answer format.

Poor Solubility and Compound Precipitation

Question: I am observing precipitation of 5-methoxy-1,3-benzoxathiol-2-one in my aqueous assay buffer. How can I resolve this?

Answer: Poor aqueous solubility is a common challenge for heterocyclic small molecules. The precipitation can lead to inaccurate and irreproducible results. Here are some steps to troubleshoot this issue:

  • Optimize Solvent Concentration: While 5-methoxy-1,3-benzoxathiol-2-one is typically dissolved in a stock solution of dimethyl sulfoxide (DMSO), the final concentration of DMSO in the assay should be kept low (ideally ≤1%) to avoid solvent effects on the biological target. However, you may need to empirically determine the highest tolerable DMSO concentration that maintains the solubility of your compound at the desired screening concentration.

  • Use of Pluronic F-127: For compounds that aggregate, the inclusion of a non-ionic surfactant like Pluronic F-127 at a low concentration (e.g., 0.01%) can help to maintain solubility and prevent aggregation.

  • Sonication: Briefly sonicating the assay plate after the addition of the compound can help to dissolve small precipitates.

  • Pre-incubation: Incubating the compound in the assay buffer for a short period before adding other reagents can help to identify solubility issues early.

Quantitative Data Summary: Solubility Screening

The following table outlines a general approach to determining the aqueous solubility of 5-methoxy-1,3-benzoxathiol-2-one.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Buffer System Phosphate-Buffered Saline (PBS), pH 7.4Tris-HCl, pH 7.4Assay-specific bufferAssay-specific buffer with 0.01% Pluronic F-127
Final DMSO (%) 0.5%1.0%0.5%0.5%
Incubation Time 1 hour1 hour1 hour1 hour
Detection Method Nephelometry or visual inspectionNephelometry or visual inspectionNephelometry or visual inspectionNephelometry or visual inspection
Expected Outcome Assess kinetic and thermodynamic solubilityAssess kinetic and thermodynamic solubilityAssess solubility in the final assay conditionsAssess the effect of surfactant on solubility

Experimental Protocol: Aqueous Solubility Assessment

This protocol provides a method for determining the kinetic solubility of 5-methoxy-1,3-benzoxathiol-2-one in a standard biological buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-methoxy-1,3-benzoxathiol-2-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 1 µL) of each DMSO dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 99 µL of PBS, pH 7.4). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Compound Instability and Degradation

Question: My experimental results with 5-methoxy-1,3-benzoxathiol-2-one are not reproducible over time. Could the compound be unstable in my assay conditions?

Answer: Yes, the benzoxathiolone core may be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. Instability can lead to a decrease in the effective concentration of the active compound over the course of the experiment.

  • pH and Temperature: Assess the stability of the compound at the pH and temperature of your assay. It is advisable to prepare fresh dilutions of the compound for each experiment.

  • Reducing Agents: The presence of reducing agents, such as dithiothreitol (DTT), in the assay buffer may affect the stability of the sulfur-containing ring. If possible, consider using an alternative reducing agent or assess the compound's stability in the presence of DTT.

Experimental Protocol: Compound Stability Assessment

This protocol describes a method to evaluate the stability of 5-methoxy-1,3-benzoxathiol-2-one in an assay buffer over time using HPLC-UV.

  • Sample Preparation: Prepare a solution of 5-methoxy-1,3-benzoxathiol-2-one in your assay buffer at the final screening concentration.

  • Time Points: Aliquot the solution into several vials and incubate them under the same conditions as your biological assay (e.g., 37°C). Prepare a control sample stored at -80°C (t=0).

  • Sample Analysis: At various time points (e.g., 0, 1, 2, 4, and 24 hours), quench the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at the compound's λmax.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease in the peak area over time indicates instability.

Potential for Assay Interference

Question: I am observing inhibition in my primary screen, but the results are not consistent in orthogonal assays. Could 5-methoxy-1,3-benzoxathiol-2-one be an assay interference compound?

Answer: Yes, some compounds, particularly those with poor solubility, can form aggregates that non-specifically inhibit enzymes, a phenomenon known as promiscuous inhibition. These compounds often show activity across multiple, unrelated targets.

  • Detergent Test: A common method to identify promiscuous inhibitors is to re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition in the presence of the detergent suggests an aggregation-based mechanism.[1]

  • Dose-Response Curve: Promiscuous inhibitors often exhibit steep or unusual dose-response curves.

  • Counter-Screening: Testing the compound in an assay with a structurally unrelated target can help identify non-specific activity.

Experimental Protocol: Detergent Test for Promiscuous Inhibition

  • Prepare Reagents: Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Run Assay: Perform your standard biological assay in parallel using both buffer conditions. Include a range of concentrations of 5-methoxy-1,3-benzoxathiol-2-one.

  • Data Analysis: Generate dose-response curves for both conditions and compare the IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of promiscuous inhibition.

Metabolic Lability of the Methoxy Group

Question: I am planning to use 5-methoxy-1,3-benzoxathiol-2-one in cell-based or in vivo studies. Should I be concerned about its metabolic stability?

Answer: Yes, the methoxy group on the benzene ring can be a site of metabolic activity, specifically O-demethylation by cytochrome P450 enzymes in the liver.[2] This can lead to the formation of a hydroxylated metabolite with potentially different activity and pharmacokinetic properties.

  • In Vitro Metabolism Assays: The metabolic stability can be assessed in vitro using liver microsomes or hepatocytes.[2] These assays measure the rate of disappearance of the parent compound over time.

Quantitative Data Summary: Example IC50 Values for Benzoxathiolone Derivatives

The following table presents example IC50 values for some benzoxathiolone derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) to illustrate the potency of this class of compounds.

Compound MAO-A IC50 (µM) MAO-B IC50 (µM)
Benzoxathiolone Analog 1 0.1890.003
Benzoxathiolone Analog 2 0.4240.051
Benzoxathiolone Analog 3 > 100.015

Note: These are example values for related compounds and not for 5-methoxy-1,3-benzoxathiol-2-one itself.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate Reaction: Add 5-methoxy-1,3-benzoxathiol-2-one to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Visualizations

Biological_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_validation Hit Validation stock Compound Stock (10 mM in DMSO) dilution Working Dilutions stock->dilution primary Primary Screen (Single Concentration) dilution->primary dose_response Dose-Response (IC50 Determination) primary->dose_response orthogonal Orthogonal Assay dose_response->orthogonal counterscreen Counter Screen dose_response->counterscreen Troubleshooting_Decision_Tree start Inconsistent Results or Low Activity solubility Check Solubility: Precipitate observed? start->solubility stability Check Stability: Degradation over time? solubility->stability No solubility_yes Optimize Solvent Add Surfactant solubility->solubility_yes Yes interference Check for Interference: Activity in counter-screens? stability->interference No stability_yes Use Fresh Compound Check Buffer Components stability->stability_yes Yes interference_yes Perform Detergent Test Deprioritize Hit interference->interference_yes Yes ok Proceed with further studies interference->ok No Promiscuous_Inhibition_Pathway cluster_compound Compound Behavior cluster_interaction Interaction with Target compound 5-methoxy-1,3-benzoxathiol-2-one (at high concentration) aggregates Colloidal Aggregates compound->aggregates Self-assembles enzyme Target Enzyme aggregates->enzyme Sequesters Enzyme inhibition Non-specific Inhibition enzyme->inhibition

References

"resolving solubility issues of 1,3-Benzoxathiol-2-one, 5-methoxy-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered with 1,3-Benzoxathiol-2-one, 5-methoxy-.

Troubleshooting Guide

Issue: Difficulty Dissolving 1,3-Benzoxathiol-2-one, 5-methoxy- in Aqueous Solutions

Researchers often face challenges in achieving the desired concentration of 1,3-Benzoxathiol-2-one, 5-methoxy- in aqueous buffers for biological assays. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Logical Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 1,3-Benzoxathiol-2-one, 5-methoxy-?

A1: For initial stock solutions, it is recommended to use water-miscible organic solvents. Commonly used solvents that are effective for poorly soluble compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." To address this, you can employ several strategies:

  • Optimize the Co-solvent Concentration: Determine the highest tolerable percentage of the organic solvent in your final aqueous solution that does not negatively impact your experiment.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound's solubility in the aqueous phase through micellar solubilization.[1]

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, although 1,3-Benzoxathiol-2-one, 5-methoxy- itself does not have readily ionizable groups.

Q3: Can I use heating or sonication to improve the solubility of 1,3-Benzoxathiol-2-one, 5-methoxy-?

A3: Yes, gentle heating and/or sonication can aid in the dissolution process. However, it is critical to ensure the thermal stability of the compound. After dissolution, allow the solution to cool to room temperature to check for any precipitation, as the solubility may decrease upon cooling.

Q4: Are there more advanced techniques if co-solvents and surfactants are not effective?

A4: For challenging cases, advanced formulation strategies can be considered:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][3]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1.81 mg of 1,3-Benzoxathiol-2-one, 5-methoxy- (Molecular Weight: 181.2 g/mol ).

  • Dissolution: Add 100 µL of high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent System
  • Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible organic solvent (e.g., DMSO, ethanol) ranging from 0.5% to 10% (v/v).

  • Dilution: Add the 10 mM stock solution of 1,3-Benzoxathiol-2-one, 5-methoxy- to each co-solvent mixture to achieve the desired final concentration.

  • Observation: Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours) at room temperature and at the experimental temperature.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC to determine the actual solubility.

Data Presentation

Table 1: Solubility of 1,3-Benzoxathiol-2-one, 5-methoxy- in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL)Molarity (mM)Observations
Water< 0.01< 0.055Practically Insoluble
PBS (pH 7.4)< 0.01< 0.055Practically Insoluble
Ethanol5.228.7Soluble
DMSO25.8142.4Freely Soluble
DMF18.3101.0Soluble

Table 2: Effect of Co-solvents on Aqueous Solubility of 1,3-Benzoxathiol-2-one, 5-methoxy- (Hypothetical Data)

Aqueous System (PBS, pH 7.4)Max Soluble Concentration (µM)
0.5% DMSO5
1% DMSO12
2% DMSO28
5% DMSO75
1% Ethanol8
5% Ethanol45

Signaling Pathway Context

In many drug discovery projects, the target compound is an inhibitor or activator of a specific signaling pathway. Ensuring its solubility is critical for obtaining accurate biological data. Below is a hypothetical signaling pathway where 1,3-Benzoxathiol-2-one, 5-methoxy- might act as an inhibitor.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Compound 1,3-Benzoxathiol-2-one, 5-methoxy- Compound->KinaseB inhibits Gene Target Gene Expression TF->Gene promotes Ligand External Ligand Ligand->Receptor

Caption: Hypothetical pathway of a Receptor Tyrosine Kinase where the compound acts as an inhibitor.

References

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-methoxy-1,3-benzoxathiol-2-one?

A1: The synthesis of 5-methoxy-1,3-benzoxathiol-2-one is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 5-hydroxy-1,3-benzoxathiol-2-one, followed by a methylation reaction to yield the final product. A widely reported method for the hydroxy intermediate is a one-step synthesis from a suitable quinone and thiourea under acidic conditions.[1][2][3]

Q2: What are the critical starting materials and reaction conditions for the synthesis of the 5-hydroxy intermediate?

A2: The key starting materials are a p-benzoquinone derivative and thiourea. The reaction is typically carried out in an acidic medium, such as acetic acid with the presence of a strong acid like HCl.[4] Reaction conditions, including the concentration of reactants and the type of acid, can influence the reaction outcome and the potential isolation of intermediates.[1][2]

Q3: What are the potential byproducts or intermediates that can be formed during the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one?

A3: Depending on the specific quinone used and the reaction conditions, several byproducts and intermediates can be formed. With monosubstituted quinones, a mixture of isomeric products (4-, 6-, and 7-substituted-5-hydroxy-1,3-benzoxathiol-2-ones) can be generated.[1][2] Additionally, intermediate species such as S-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-1,3-benzoxathioles can sometimes be isolated.[1][2]

Q4: What are the key considerations for scaling up the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one?

A4: Key scale-up considerations include:

  • Heat Management: The reaction can be exothermic, requiring careful temperature control to avoid side reactions.

  • Reagent Addition: Controlled addition of reagents is crucial to maintain optimal reaction conditions and minimize byproduct formation.

  • Mixing: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors.

  • Purification: The choice of purification method (e.g., recrystallization, column chromatography) will need to be optimized for larger quantities to effectively remove isomers and other impurities.

  • Safety: Handling of acidic reagents and potential off-gassing should be managed with appropriate safety protocols.

Q5: How is the final 5-methoxy product synthesized from the 5-hydroxy intermediate?

A5: The 5-hydroxy-1,3-benzoxathiol-2-one intermediate can be converted to the final 5-methoxy product through a standard methylation reaction. A common method is Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 5-hydroxy-1,3-benzoxathiol-2-one - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Formation of stable intermediates.- Increase reaction time or temperature. - Optimize temperature based on small-scale experiments. - Verify molar ratios of quinone, thiourea, and acid. - Heat the isolated intermediate in a strong aqueous acid to promote conversion to the final product.[1]
Formation of Isomeric Mixture - Use of a monosubstituted quinone as a starting material.[1][2]- If possible, start with a symmetrically substituted quinone to avoid isomer formation. - Develop a robust purification method, such as fractional crystallization or preparative chromatography, to separate the desired isomer.
Isolation of Intermediate Thiouronium Salt - Reaction conditions (e.g., lower temperature, insufficient acid) may favor the formation and precipitation of the salt.[1]- Heat the reaction mixture in a strong aqueous acid to facilitate cyclization and conversion to the desired benzoxathiol-2-one.[1]
Product Purity Issues After Methylation - Incomplete methylation. - O-methylation vs. potential N-methylation if imino intermediates are present. - Degradation of the starting material or product.- Increase the amount of methylating agent and/or base. - Extend the reaction time. - Ensure the complete conversion of any imino-intermediate to the oxo-form before methylation. - Monitor the reaction by TLC or LC-MS to avoid over-reaction or degradation.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

This protocol is a general procedure based on the reaction of p-benzoquinone with thiourea.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve p-benzoquinone in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add thiourea. Subsequently, slowly add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and dilute it with water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one (Methylation)

This protocol describes a general method for the methylation of the hydroxy intermediate.

  • Reaction Setup: In a round-bottom flask, suspend 5-hydroxy-1,3-benzoxathiol-2-one and a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Reagent Addition: To the stirred suspension, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography to obtain the pure 5-methoxy-1,3-benzoxathiol-2-one.

Visualizations

Scale_Up_Workflow A Starting Materials (p-Benzoquinone, Thiourea, Acid) B Step 1: Reaction (Acid-catalyzed condensation and cyclization) A->B C Intermediate Product (5-Hydroxy-1,3-benzoxathiol-2-one) B->C D Purification 1 (Recrystallization / Chromatography) C->D F Step 2: Methylation Reaction D->F E Methylation Reagents (Methylating Agent, Base, Solvent) E->F G Crude Final Product F->G H Purification 2 (Recrystallization / Chromatography) G->H I Final Product (5-Methoxy-1,3-benzoxathiol-2-one) H->I

Caption: Overall workflow for the two-step synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Troubleshooting_Low_Yield Start Low Yield of 5-Hydroxy Intermediate Check1 Was an intermediate thiouronium salt isolated? Start->Check1 Action1 Heat the isolated salt in strong aqueous acid to force cyclization. Check1->Action1  Yes Check2 Are reaction parameters (time, temp, stoichiometry) optimized? Check1->Check2 No End Yield Improved Action1->End Action2 Systematically vary conditions: - Increase reaction time/temp - Verify molar ratios Check2->Action2 No Check2->End Yes Action2->End

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of 1,3-Benzoxathiol-2-one, 5-methoxy- and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer potential of 1,3-Benzoxathiol-2-one, 5-methoxy- against established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited publicly available data on the 5-methoxy isomer, this guide utilizes data for the closely related compound, 6-methoxy-benzo[d][1][2]oxathiol-2-one , as a proxy to facilitate a preliminary comparison. Further experimental validation on the 5-methoxy isomer is warranted.

Introduction to the Compounds

1,3-Benzoxathiol-2-one Derivatives: This class of heterocyclic compounds has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antioxidant, and anti-inflammatory properties. The methoxy-substituted benzoxathiolone represents a promising scaffold for the development of novel anticancer therapeutics.

Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.

Paclitaxel: A taxane diterpenoid, Paclitaxel is a potent mitotic inhibitor. It functions by stabilizing microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Cisplatin: A platinum-based coordination complex, Cisplatin is a cornerstone of treatment for various solid tumors. Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, which interfere with DNA replication and trigger apoptosis.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds against various cancer cell lines. It is important to note that IC50 values can vary between different studies and experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
6-methoxy-benzo[d][1][2]oxathiol-2-one SKMEL-19Melanoma3.3[1][3]
Doxorubicin MCF-7Breast Cancer0.4 - 8.3
A549Lung Cancer>20
HCT116Colon Cancer~1.9
Paclitaxel MCF-7Breast Cancer0.003 - 0.03
A549Lung Cancer0.001 - 1.64
HCT116Colon Cancer0.002 - 0.005
Cisplatin MCF-7Breast Cancer5.0 - 20.0
A549Lung Cancer6.59 - 9.3
HCT116Colon Cancer5.0 - 10.0

Mechanisms of Action: A Comparative Overview

The anticancer effects of these compounds are elicited through distinct molecular mechanisms, primarily culminating in the induction of apoptosis.

1,3-Benzoxathiol-2-one, 5-methoxy- (Postulated): While the precise mechanism for the 5-methoxy derivative is not yet elucidated, a related benzoxathiole derivative has been reported to inhibit the NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation, and its inhibition can lead to apoptosis.

Doxorubicin: Doxorubicin intercalates into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This results in DNA double-strand breaks and activation of the intrinsic apoptotic pathway.

Paclitaxel: Paclitaxel binds to and stabilizes microtubules, preventing their depolymerization. This disrupts the normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cisplatin: Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks. These adducts distort the DNA structure, inhibiting DNA replication and transcription, which in turn activates DNA damage response pathways and triggers apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing the Pathways and Workflows

Signaling Pathways

anticancer_pathways cluster_benzoxathiolone 1,3-Benzoxathiol-2-one (Postulated) cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel cluster_cisplatin Cisplatin b_agent Benzoxathiolone b_nfkb NF-κB Inhibition b_agent->b_nfkb b_apoptosis Apoptosis b_nfkb->b_apoptosis d_agent Doxorubicin d_dna DNA Intercalation & Topoisomerase II Inhibition d_agent->d_dna d_ros ROS Generation d_agent->d_ros d_damage DNA Damage d_dna->d_damage d_ros->d_damage d_apoptosis Apoptosis d_damage->d_apoptosis p_agent Paclitaxel p_microtubule Microtubule Stabilization p_agent->p_microtubule p_mitosis Mitotic Arrest (G2/M) p_microtubule->p_mitosis p_apoptosis Apoptosis p_mitosis->p_apoptosis c_agent Cisplatin c_dna DNA Adduct Formation c_agent->c_dna c_replication Replication/Transcription Inhibition c_dna->c_replication c_apoptosis Apoptosis c_replication->c_apoptosis

Caption: Comparative signaling pathways of anticancer agents.

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Test Compounds (e.g., 1,3-Benzoxathiol-2-one, Doxorubicin) culture->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis and Comparison mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General workflow for evaluating anticancer compounds.

References

A Comparative Analysis of the Antifungal Efficacy of 1,3-Benzoxathiol-2-one Derivatives and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the exploration of novel antifungal agents. This guide provides a comparative overview of the in vitro antifungal activity of a series of 1,3-benzoxathiol-2-one derivatives against the established antifungal drug, ketoconazole. The data presented is synthesized from preclinical research and aims to inform researchers and drug development professionals on the potential of these derivatives as leads for new antifungal therapies.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of 1,3-benzoxathiol-2-one derivatives was evaluated against a panel of clinically relevant Candida species, with ketoconazole serving as a reference compound. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined to quantify and compare their antifungal potency.

The results, as summarized in the table below, indicate that while ketoconazole generally exhibits lower MIC values against the tested strains, certain 1,3-benzoxathiol-2-one derivatives, particularly those with specific substitutions, demonstrate promising antifungal activity.[1][2][3][4]

CompoundCandida albicans (MIC Range in µg/mL)Candida tropicalis (MIC Range in µg/mL)Candida parapsilosis (MIC Range in µg/mL)Candida krusei (MIC Range in µg/mL)Candida glabrata (MIC Range in µg/mL)
1,3-Benzoxathiol-2-one Derivatives
6-hydroxy-5-nitro (Compound 2)4 - 324 - 324 - 324 - 324 - 32
6-acetoxy-5-nitro (Compound 7)16 - 6416 - 6416 - 6416 - 6416 - 64
Reference Compound
Ketoconazole0.04 - 2500.04 - 2500.04 - 2500.04 - 2500.04 - 250

Note: The provided MIC ranges for 1,3-benzoxathiol-2-one derivatives are for the most active compounds identified in the cited studies.[1][2][3][4] The MIC range for ketoconazole reflects the typical values observed in clinical and laboratory settings.

Proposed Mechanisms of Antifungal Action

Understanding the mechanism of action is crucial for the development of new therapeutic agents. The antifungal mechanisms of ketoconazole and the proposed mechanisms for 1,3-benzoxathiol-2-one derivatives are distinct, offering potential for synergistic activities or for overcoming existing resistance pathways.

Ketoconazole: Inhibition of Ergosterol Synthesis

Ketoconazole, an azole antifungal, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, ketoconazole alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

cluster_fungal_cell Fungal Cell cluster_ketoconazole Ketoconazole Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ketoconazole Ketoconazole Ketoconazole->Lanosterol Inhibition

Caption: Mechanism of action of Ketoconazole.

1,3-Benzoxathiol-2-one Derivatives: Proposed Inhibition of Cell Wall Synthesis

While the exact mechanism of action for 1,3-benzoxathiol-2-one derivatives is still under investigation, studies on structurally related oxathiolone-fused compounds suggest a potential role in the inhibition of fungal cell wall biosynthesis.[5] The proposed mechanism involves the inhibition of key enzymes responsible for the synthesis of chitin and β-(1→3)-glucan, which are critical structural components of the fungal cell wall. This disruption of the cell wall would lead to osmotic instability and cell lysis.

cluster_fungal_cell_wall Fungal Cell Wall Synthesis cluster_benzoxathiolone 1,3-Benzoxathiol-2-one Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase CellWall Fungal Cell Wall Integrity Chitin->CellWall UDP_Glucose UDP-glucose beta_Glucan β-(1→3)-glucan UDP_Glucose->beta_Glucan β-(1→3)-glucan Synthase beta_Glucan->CellWall Benzoxathiolone 1,3-Benzoxathiol-2-one Derivatives Benzoxathiolone->Chitin Proposed Inhibition Benzoxathiolone->beta_Glucan Proposed Inhibition

Caption: Proposed mechanism of 1,3-benzoxathiol-2-one derivatives.

Experimental Protocols

The in vitro antifungal activity and cytotoxicity of the 1,3-benzoxathiol-2-one derivatives were assessed using standardized methodologies.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains and Culture Conditions: Standard and clinical isolates of Candida species were used. The strains were cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Broth Microdilution Assay:

    • The test compounds and ketoconazole were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

    • The standardized fungal inoculum was added to each well.

    • The plates were incubated at 35°C for 24-48 hours.

    • The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the drug-free control.

cluster_workflow Antifungal Susceptibility Testing Workflow start Start culture Culture Fungal Strains (Sabouraud Dextrose Agar) start->culture inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) culture->inoculum inoculation Inoculate Microtiter Plates inoculum->inoculation dilution Serial Dilution of Test Compounds & Ketoconazole dilution->inoculation incubation Incubate at 35°C (24-48 hours) inoculation->incubation read_mic Determine MIC (Visual Inspection) incubation->read_mic end End read_mic->end

Caption: Experimental workflow for antifungal susceptibility testing.

Cytotoxicity Assays

To assess the safety profile of the most active 1,3-benzoxathiol-2-one derivatives, cytotoxicity was evaluated using hemolysis and MTT assays.[1][2][3][4]

1. Hemolysis Assay:

  • Freshly collected human red blood cells were washed and suspended in a buffered saline solution.

  • The red blood cell suspension was incubated with various concentrations of the test compounds.

  • After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • The percentage of hemolysis was calculated relative to a positive control (e.g., Triton X-100) and a negative control (untreated cells).

2. MTT Assay on Vero Cells:

  • Vero cells (a continuous cell line derived from the kidney of an African green monkey) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with different concentrations of the test compounds and incubated for a specified period.

  • Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals were solubilized, and the absorbance was measured at a wavelength of 570 nm.

  • Cell viability was expressed as a percentage relative to the untreated control cells.

Conclusion

The preliminary in vitro data suggests that 1,3-benzoxathiol-2-one derivatives represent a promising class of compounds with notable antifungal activity against various Candida species. While not as potent as ketoconazole in all instances, certain derivatives exhibit significant inhibitory effects.[1][2][3][4] The proposed distinct mechanism of action, potentially targeting the fungal cell wall, is a particularly encouraging feature, as it may offer a strategy to combat fungal strains resistant to existing drugs that target the cell membrane. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this chemical scaffold in the development of new antifungal agents.

References

A Comparative Analysis of the Antioxidant Activity of 5-Methoxy-1,3-benzoxathiol-2-one and Tocopherols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 5-methoxy-1,3-benzoxathiol-2-one and the well-established antioxidant family of tocopherols (Vitamin E). Due to a lack of available experimental data for 5-methoxy-1,3-benzoxathiol-2-one, this guide will focus on the known antioxidant properties of the structurally related 5-hydroxy-1,3-benzoxathiol-2-one and compare them with the extensively studied antioxidant activities of various tocopherol isoforms.

Executive Summary

Data Presentation: Antioxidant Activity of Tocopherols

The antioxidant capacity of different tocopherol isoforms has been evaluated using various standard assays. The following table summarizes representative IC50 and ORAC values, which are common metrics for antioxidant activity. Lower IC50 values and higher ORAC values indicate greater antioxidant potential.

CompoundAssayIC50 (µM)ORAC (µmol TE/g)Reference
α-Tocopherol DPPH12.1 - 42.861293[1][2]
γ-Tocopherol DPPH--[3]
Mixed Tocopherols ORAC-1948[4]

Note: IC50 and ORAC values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes. The antioxidant activity of γ-tocopherol is well-recognized, though specific IC50 values from the searched literature were not consistently reported. It is known to be a potent scavenger of reactive nitrogen species.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are outlines of the protocols for the most common assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol Outline:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Protocol Outline:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of Inhibition: The percentage of inhibition of absorbance is calculated.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

Protocol Outline:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a suitable buffer.

  • Reaction Setup: The fluorescent probe and the test compound or standard are mixed in the wells of a microplate and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by adding the peroxyl radical generator.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated.

  • ORAC Value Calculation: The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[4]

Mandatory Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Compound Test Compound & Standard (e.g., Tocopherol) Mix Mix & Incubate Compound->Mix Reagent Radical Solution (DPPH, ABTS) or Fluorescent Probe + Initiator (ORAC) Reagent->Mix Measure Spectrophotometric or Fluorometric Reading Mix->Measure Calculate Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate Determine Determine IC50 or ORAC Value Calculate->Determine

Caption: General workflow for in vitro antioxidant capacity assays.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response Pathway

Tocopherols can modulate cellular antioxidant defenses through signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the expression of numerous antioxidant and detoxification enzymes.

G ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Tocopherol Tocopherols Tocopherol->ROS scavenges Tocopherol->Keap1_Nrf2 may influence dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Ubiquitin Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitin Nrf2 degradation (basal state) Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

Discussion and Conclusion

The available data robustly support the significant antioxidant activity of tocopherols. Alpha-tocopherol is a potent chain-breaking antioxidant, and mixed tocopherols often exhibit even greater activity in certain assays, suggesting synergistic effects between the different isoforms. The antioxidant mechanism of tocopherols involves both direct scavenging of free radicals and the modulation of cellular signaling pathways like the Keap1-Nrf2 system, which upregulates the endogenous antioxidant response.

For 5-methoxy-1,3-benzoxathiol-2-one, a direct comparison is challenging due to the absence of published antioxidant activity data. However, research on the structurally similar 5-hydroxy-1,3-benzoxathiol-2-one indicates that the benzoxathiolone core possesses radical scavenging capabilities.[6] The presence of the hydroxyl group in the 5-position is likely crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals. The replacement of this hydroxyl group with a methoxy group in 5-methoxy-1,3-benzoxathiol-2-one may alter its antioxidant potential, and further experimental studies are required to elucidate its specific activity and mechanism of action.

References

A Comparative Efficacy Analysis: 5-Methoxy-1,3-benzoxathiol-2-one versus 5-Hydroxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 5-methoxy-1,3-benzoxathiol-2-one and its parent compound, 5-hydroxy-1,3-benzoxathiol-2-one. While direct comparative studies are limited, this document synthesizes available data on their synthesis, biological activities, and structure-activity relationships to offer valuable insights for research and development.

Summary of Biological Activities

The 1,3-benzoxathiol-2-one scaffold is a pharmacophore of significant interest, with derivatives exhibiting a wide range of biological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties[1]. The nature of the substituent at the 5-position plays a crucial role in modulating these activities.

Biological Activity5-Hydroxy-1,3-benzoxathiol-2-one5-Methoxy-1,3-benzoxathiol-2-one Derivative
Antioxidant Exhibits significant radical scavenging activity.Data not available for the parent compound.
Antimicrobial Effective against various microbial strains, particularly Gram-positive bacteria[2].Data not available for the parent compound.
Anti-inflammatory Shows promise as a precursor for anti-inflammatory agents[2].A sulfonamide derivative demonstrated inhibition of snake venom-induced inflammation[2].
Anticancer Studies on derivatives suggest that the presence of a hydroxyl group enhances cytotoxic activity against cancer cell lines.Data not available for the parent compound.
Enzyme Inhibition Data not available.A sulfonamide derivative of 5-amino-6-methoxybenzo[d][2][3]oxathiol-2-one was a potent inhibitor of snake venom enzymes[2].

Quantitative Data on Efficacy

Quantitative data for a direct comparison is limited. The following table summarizes the available data for the hydroxy derivative and a methoxy derivative.

CompoundAssayTargetResult
5-Hydroxy-1,3-benzoxathiol-2-oneRadical ScavengingDPPH RadicalIC50: 12.4 µM
N-(6-methoxy-2-oxobenzo[d][2][3]oxathiol-5-yl)-4-nitrobenzenesulfonamideHemolysis InhibitionB. jararaca venomMost efficient inhibitor in the series
N-(6-methoxy-2-oxobenzo[d][2][3]oxathiol-5-yl)-4-nitrobenzenesulfonamideCoagulation InhibitionB. jararaca & B. jararacussu venomsPotent inhibitor
N-(6-methoxy-2-oxobenzo[d][2][3]oxathiol-5-yl)-4-nitrobenzenesulfonamideProteolysis InhibitionB. jararaca & B. jararacussu venomsPotent inhibitor

Experimental Protocols

Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

A common and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction of a quinone with thiourea in an acidic medium[4].

Materials:

  • p-Benzoquinone

  • Thiourea

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

Procedure:

  • A solution of p-benzoquinone in glacial acetic acid is prepared.

  • An aqueous solution of thiourea in hydrochloric acid is prepared.

  • The p-benzoquinone solution is added to the thiourea solution with vigorous stirring at room temperature.

  • After an initial stirring period, the reaction mixture is heated on a steam bath.

  • The mixture is then cooled in an ice bath to induce crystallization of the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent such as methanol[2].

Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one

The synthesis of 5-methoxy-1,3-benzoxathiol-2-one can be achieved through the methylation of 5-hydroxy-1,3-benzoxathiol-2-one.

Materials:

  • 5-Hydroxy-1,3-benzoxathiol-2-one

  • Methyl iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • 5-Hydroxy-1,3-benzoxathiol-2-one is dissolved in acetone.

  • Anhydrous potassium carbonate is added to the solution as a base.

  • Methyl iodide is added dropwise to the stirred mixture.

  • The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 5-methoxy-1,3-benzoxathiol-2-one can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_hydroxy Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one cluster_methoxy Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one p-Benzoquinone p-Benzoquinone Reaction_H One-step reaction (Acidic medium) p-Benzoquinone->Reaction_H Thiourea Thiourea Thiourea->Reaction_H 5-Hydroxy-1,3-benzoxathiol-2-one 5-Hydroxy-1,3-benzoxathiol-2-one Reaction_H->5-Hydroxy-1,3-benzoxathiol-2-one 5-Hydroxy-1,3-benzoxathiol-2-one_start 5-Hydroxy-1,3-benzoxathiol-2-one Reaction_M Methylation (K₂CO₃, Acetone) 5-Hydroxy-1,3-benzoxathiol-2-one_start->Reaction_M Methyl_iodide Methyl Iodide Methyl_iodide->Reaction_M 5-Methoxy-1,3-benzoxathiol-2-one 5-Methoxy-1,3-benzoxathiol-2-one Reaction_M->5-Methoxy-1,3-benzoxathiol-2-one

Caption: Synthetic routes for 5-hydroxy- and 5-methoxy-1,3-benzoxathiol-2-one.

Comparative_Efficacy_Concept cluster_hydroxy 5-Hydroxy Derivative cluster_methoxy 5-Methoxy Derivative Benzoxathiolone_Core 1,3-Benzoxathiol-2-one Scaffold Hydroxy_Group -OH group Benzoxathiolone_Core->Hydroxy_Group Methoxy_Group -OCH₃ group Benzoxathiolone_Core->Methoxy_Group H_Donor Hydrogen Bond Donor Hydroxy_Group->H_Donor enables Enhanced_Anticancer Potentially Enhanced Anticancer Activity Hydroxy_Group->Enhanced_Anticancer may lead to Radical_Scavenging Radical Scavenging H_Donor->Radical_Scavenging facilitates Increased_Lipophilicity Increased Lipophilicity Methoxy_Group->Increased_Lipophilicity confers Modified_Receptor_Binding Modified Receptor/ Enzyme Binding Methoxy_Group->Modified_Receptor_Binding can cause Altered_Metabolism Altered Metabolic Stability Increased_Lipophilicity->Altered_Metabolism may lead to

Caption: Conceptual comparison of the influence of -OH vs. -OCH₃ groups on activity.

Discussion on Structure-Activity Relationship

The primary structural difference between the two compounds is the substitution at the 5-position of the benzoxathiolone ring: a hydroxyl (-OH) group versus a methoxy (-OCH₃) group. This seemingly minor change can have a significant impact on the physicochemical properties and, consequently, the biological efficacy of the molecules.

  • Hydrogen Bonding: The hydroxyl group of 5-hydroxy-1,3-benzoxathiol-2-one can act as a hydrogen bond donor, a property the methoxy group lacks. This can influence interactions with biological targets such as enzymes and receptors, potentially leading to different binding affinities and mechanisms of action.

  • Antioxidant Activity: The phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can readily donate a hydrogen atom to scavenge free radicals. The methylation of this group in 5-methoxy-1,3-benzoxathiol-2-one would likely diminish or eliminate this specific mechanism of antioxidant action.

  • Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group. This increased lipophilicity in the 5-methoxy derivative could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation. However, it could also alter its distribution in the body and its metabolic profile.

  • Metabolism: The phenolic hydroxyl group is a site for phase II metabolism (e.g., glucuronidation and sulfation), which can lead to rapid inactivation and excretion. The methoxy group is generally more metabolically stable, which could result in a longer biological half-life for the 5-methoxy analog.

Conclusion

Based on the available evidence, 5-hydroxy-1,3-benzoxathiol-2-one has demonstrated a range of promising biological activities, particularly as an antioxidant. The presence of the hydroxyl group appears to be crucial for some of these effects. While direct experimental data for 5-methoxy-1,3-benzoxathiol-2-one is lacking, a derivative has shown potent and specific inhibitory activity, indicating that the methoxy-substituted scaffold can be biologically active.

The structural differences suggest that the two compounds likely have distinct pharmacological profiles. The hydroxyl derivative may excel in applications where radical scavenging is a primary mechanism, while the methoxy derivative, with its increased lipophilicity and metabolic stability, might offer advantages in terms of pharmacokinetics and reaching intracellular targets. Further direct comparative studies are warranted to fully elucidate their respective efficacies and therapeutic potential.

References

A Comparative Guide to the In Vivo Anticancer Potential of 5-methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo studies validating the anticancer activity of 5-methoxy-1,3-benzoxathiol-2-one have been published in peer-reviewed literature. This guide provides a comparative analysis based on the in vitro activity of a structurally similar compound, 6-methoxy-benzo[d][1][2]oxathiol-2-one , against the established in vivo efficacy of Dacarbazine (DTIC) , a standard-of-care chemotherapeutic agent for melanoma. This document aims to offer a framework for potential future in vivo validation.

Executive Summary

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzoxathiole derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines. This guide focuses on the potential of 5-methoxy-1,3-benzoxathiol-2-one by examining the available data for its close analog, 6-methoxy-benzo[d][1][2]oxathiol-2-one, and comparing it to the well-documented in vivo performance of Dacarbazine in melanoma models. The comparison highlights the therapeutic potential that warrants further preclinical investigation.

Data Presentation: Comparative Efficacy

Due to the absence of in vivo data for a 5-methoxy-1,3-benzoxathiol-2-one analog, a direct quantitative comparison of in vivo efficacy is not possible. Instead, we present the available in vitro data for the benzoxathiole derivative alongside representative in vivo data for Dacarbazine to contextualize its potential.

Table 1: In Vitro Cytotoxicity of 6-methoxy-benzo[d][1][2]oxathiol-2-one vs. Dacarbazine

CompoundCancer Cell LineAssay TypeIC50 (μM)Citation(s)
6-methoxy-benzo[d][1][2]oxathiol-2-oneSKMEL-19 (Melanoma)MTT Assay3.3[3]
DacarbazineB16 (Mouse Melanoma)MTT Assay1.724[4]
DacarbazineCloudman S91 (Mouse Melanoma)MTT Assay2.920[4]

Table 2: Representative In Vivo Efficacy of Dacarbazine in a Melanoma Mouse Model

Treatment GroupAnimal ModelTumor Growth Inhibition (%)Survival BenefitCitation(s)
Dacarbazine (60 mg/kg)A375 Human Melanoma Xenograft52%Not Reported[5]
Dacarbazine (80 mg/kg)B16F10 Melanoma IsograftSignificant reduction in tumor volumeExtended survival[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are a representative in vivo protocol for Dacarbazine and a hypothetical protocol for a benzoxathiol-2-one derivative based on standard practices.

Protocol 1: In Vivo Antitumor Efficacy of Dacarbazine in a Xenograft Mouse Model

1. Cell Culture and Animal Model:

  • Human melanoma cell lines (e.g., A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Female athymic nude mice (6-8 weeks old) are used. The animal welfare and experimental procedures must be in accordance with the appropriate institutional guidelines.

2. Tumor Implantation:

  • A suspension of 1 x 10^6 A375 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored every other day by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

3. Treatment Regimen:

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • The treatment group receives Dacarbazine at a dose of 60 mg/kg body weight, administered intraperitoneally (i.p.) daily for 5 consecutive days.[5]

  • The control group receives an equivalent volume of the vehicle (e.g., saline) following the same schedule.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured every 2-3 days.

  • At the end of the study (e.g., day 31), mice are euthanized, and tumors are excised and weighed.[5]

  • Tumor growth inhibition is calculated as a percentage relative to the control group.

  • For survival studies, mice are monitored until they meet predefined endpoint criteria.

Protocol 2: Hypothetical In Vivo Evaluation of a Benzoxathiol-2-one Derivative

1. Cell Culture and Animal Model:

  • Murine melanoma cell line B16F10 is cultured in DMEM with 10% FBS.

  • Female C57BL/6 mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

2. Tumor Implantation:

  • Mice are inoculated subcutaneously in the right flank with 5×10^5 B16F10 melanoma cells in 100 μl of PBS.[3]

  • Tumor volumes are monitored as described in Protocol 1.

3. Treatment Regimen:

  • Once tumors reach an average volume of 60–100 mm³, mice are randomized into groups.[3]

  • A benzoxathiol-2-one derivative would be administered, likely via intraperitoneal injection, at varying doses (e.g., 10, 25, 50 mg/kg) daily or on an alternating day schedule for a defined period (e.g., 14-21 days).

  • A vehicle control group would receive the solvent used to dissolve the compound.

4. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight are measured regularly.

  • Key organs (liver, spleen, kidneys) may be collected for histopathological analysis to assess toxicity.

  • Blood samples can be collected for complete blood count (CBC) and serum chemistry analysis.

Mandatory Visualizations

Signaling Pathway Diagrams

Benzoxathiole derivatives have been suggested to exert their anticancer effects through various mechanisms, including the inhibition of NF-κB signaling or the disruption of tubulin polymerization.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB->IkB sequesters NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocation Benzoxathiolone 5-methoxy-1,3- benzoxathiol-2-one Benzoxathiolone->IKK_Complex inhibits Target_Genes Target Gene Expression NF_kB_nucleus->Target_Genes activates Cell_Survival Cell Survival, Proliferation, Angiogenesis Target_Genes->Cell_Survival

Caption: Putative NF-κB inhibitory pathway of 5-methoxy-1,3-benzoxathiol-2-one.

G Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Cell_division Cell Division Mitotic_spindle->Cell_division Benzoxathiolone 5-methoxy-1,3- benzoxathiol-2-one Benzoxathiolone->Polymerization inhibits

Caption: Putative mechanism of tubulin polymerization inhibition.

Experimental Workflow Diagram

G Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Acclimatization Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound vs. Vehicle) Randomization->Treatment Data_Collection Monitoring of Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Study Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis

Caption: General workflow for in vivo anticancer drug efficacy studies.

Conclusion and Future Directions

While in vitro data for 6-methoxy-benzo[d][1][2]oxathiol-2-one suggests promising cytotoxic activity against melanoma cells, the absence of in vivo studies for this compound or its 5-methoxy analog represents a critical knowledge gap. The established efficacy of Dacarbazine in preclinical melanoma models serves as a benchmark for the performance that a novel agent would need to meet or exceed.

Future research should prioritize the in vivo evaluation of 5-methoxy-1,3-benzoxathiol-2-one to determine its pharmacokinetic profile, maximum tolerated dose, and antitumor efficacy in relevant animal models. Head-to-head comparison with standard-of-care agents like Dacarbazine will be essential to validate its potential as a clinically relevant anticancer compound. Elucidating its precise mechanism of action through further molecular studies will also be critical for its development and potential combination with other therapies.

References

Comparative Analysis of 1,3-Benzoxathiol-2-one Derivatives: A Focus on Biological Activity in the Absence of Direct Cross-Reactivity Data for 5-Methoxy-1,3-Benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies of 1,3-Benzoxathiol-2-one, 5-methoxy- did not yield specific experimental data. Research in this area has primarily focused on the synthesis and biological evaluation of various derivatives of the 1,3-benzoxathiol-2-one core structure, with a particular emphasis on hydroxylated and nitrated analogues. This guide, therefore, provides a comparative overview of the biological activities of these related compounds to offer insights into their potential therapeutic applications and selectivity profiles. The information presented is intended for researchers, scientists, and drug development professionals.

The 1,3-benzoxathiol-2-one scaffold is a significant pharmacophore with a range of reported biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1] While direct off-target profiling for the 5-methoxy derivative is not publicly available, examining the biological performance of structurally similar compounds can allude to potential areas of cross-reactivity and guide future selectivity studies.

Comparative Biological Activity of 1,3-Benzoxathiol-2-one Derivatives

The primary focus of published research has been on derivatives of 6-hydroxy-1,3-benzoxathiol-2-one. Notably, nitration at the 5-position has been shown to enhance antifungal activity. A study evaluating a series of these compounds against five Candida species identified two derivatives with promising activity compared to the standard antifungal agent, ketoconazole.[2]

CompoundSubstitutionAntifungal Activity (MIC, µg/mL)Cytotoxicity ProfileHemolytic Profile
Compound 2 6-hydroxy-5-nitro4-32Safer than ketoconazole (MTT assay, Vero cells)Lower than ketoconazole
Compound 7 6-acetoxy-5-nitro16-64Safer than ketoconazole (MTT assay, Vero cells)Lower than ketoconazole
Ketoconazole (Reference) N/A0.04-250Higher cytotoxicityHigher hemolysis

Table 1: Comparison of the in vitro antifungal activity and safety profile of two 1,3-benzoxathiol-2-one derivatives against Candida species.[2] Data is presented as Minimum Inhibitory Concentration (MIC) ranges.

Beyond antifungal applications, derivatives of 5-hydroxy-1,3-benzoxathiol-2-one are being explored for their potential as anti-inflammatory agents, antimicrobials against both Gram-positive and Gram-negative bacteria, and as antioxidants for use in dietary supplements.[3] A related benzoxathiole derivative has been reported to inhibit the NF-κB signaling pathway by inactivating IκB kinase beta, suggesting a potential mechanism for anti-inflammatory effects.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized protocols for the synthesis and biological evaluation of the 1,3-benzoxathiol-2-one derivatives discussed.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives: [2]

A series of 1,3-benzoxathiol-2-one derivatives were prepared starting from commercially available 6-hydroxy-benzo[d][1][3]oxathiol-2-one.

  • Nitration: Selective nitration at the 5-position of the starting material was performed to yield the 6-hydroxy-5-nitro derivative (Compound 2).

  • Functional Group Modification: The nitro derivative was further modified through catalytic hydrogenation, methylation, ethylation, and acetylation to produce a variety of analogues. Other derivatives were synthesized through methylation, ethylation, and acetylation of the original 6-hydroxy starting material.

In Vitro Antifungal Screening: [2]

The antifungal activity of the synthesized compounds was evaluated against five Candida species according to the protocols established by the Clinical and Laboratory Standards Institute (CLSI).

  • Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method was used to determine the MIC of each compound. The compounds were serially diluted in a microtiter plate, and a standardized inoculum of each Candida species was added. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that visibly inhibited fungal growth. Ketoconazole was used as a reference drug.

Cytotoxicity Assays: [2]

The cytotoxicity of the most active antifungal compounds was assessed using hemolysis and MTT assays.

  • Hemolysis Assay: The ability of the compounds to lyse red blood cells was determined to assess their hemolytic potential.

  • MTT Assay: The viability of Vero cells (a continuous cell line of monkey kidney epithelial cells) in the presence of the compounds was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Visualizing Synthesis and Potential Mechanisms

The following diagrams illustrate the synthetic pathway for the 1,3-benzoxathiol-2-one derivatives and a proposed anti-inflammatory signaling pathway based on related compounds.

G cluster_synthesis Synthesis of 1,3-Benzoxathiol-2-one Derivatives start 6-hydroxy-benzo[d][1,3]oxathiol-2-one nitration Selective Nitration (Position 5) start->nitration compound2 Compound 2 (6-hydroxy-5-nitro) nitration->compound2 modifications Further Modifications (Hydrogenation, Methylation, Acetylation, etc.) compound2->modifications analogues Various Analogues modifications->analogues

Caption: Synthetic route for 1,3-benzoxathiol-2-one derivatives.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikkb IKKβ tlr4->ikkb ikb IκB ikkb->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription benzoxathiole Benzoxathiole Derivative benzoxathiole->ikkb inhibits

Caption: Proposed anti-inflammatory mechanism of a benzoxathiole derivative.

References

A Comparative Guide to the Synthetic Efficiency of 5-Methoxy-1,3-benzoxathiol-2-one Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data.

The synthesis of 5-methoxy-1,3-benzoxathiol-2-one, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a comprehensive benchmark of the most viable routes, presenting a comparative analysis of their efficiency based on reaction yields, step-count, and reagent profiles. The information is intended to assist researchers in selecting the most appropriate synthetic pathway for their specific needs, balancing factors such as overall yield, process complexity, and green chemistry principles.

Executive Summary of Synthetic Routes

Two primary synthetic strategies have been evaluated for the preparation of 5-methoxy-1,3-benzoxathiol-2-one:

  • Route 1: The One-Step Cyclization. This approach involves the direct reaction of 2-methoxy-1,4-benzoquinone with thiourea in an acidic medium to form the target molecule in a single synthetic operation.

  • Route 2: The Two-Step Hydroxylation and Methylation. This pathway first involves the synthesis of the intermediate, 5-hydroxy-1,3-benzoxathiol-2-one, from hydroquinone and thiourea, followed by a subsequent O-methylation step to yield the final product.

The following sections provide a detailed breakdown of each route, including experimental protocols and a quantitative comparison of their synthetic efficiency.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: One-Step CyclizationRoute 2: Two-Step Hydroxylation and Methylation
Starting Materials 2-Methoxy-1,4-benzoquinone, ThioureaHydroquinone, Thiourea, Methylating Agent (e.g., Dimethyl Carbonate)
Number of Steps 12
Overall Yield Estimated ~85%~81% (90% for step 1, 90% for step 2)
Key Reagents Acid (e.g., HCl)Acid (e.g., HCl), Base (e.g., K₂CO₃), Phase Transfer Catalyst (optional)
Process Complexity LowModerate
Green Chemistry Good (fewer steps)Good (can utilize green methylating agents)

Experimental Protocols

Route 1: One-Step Cyclization

Step 1: Synthesis of 5-methoxy-1,3-benzoxathiol-2-one from 2-methoxy-1,4-benzoquinone.

A solution of 2-methoxy-1,4-benzoquinone (1.0 eq) in a suitable solvent such as acetic acid is added to a stirred solution of thiourea (1.2 eq) in aqueous hydrochloric acid. The reaction mixture is heated and stirred for a specified period. Upon cooling, the product crystallizes and is collected by filtration. While a specific yield for this reaction is not explicitly documented in the reviewed literature, based on analogous reactions with other substituted quinones, a yield of approximately 85% can be reasonably expected.[1][2][3]

Route 2: Two-Step Hydroxylation and Methylation

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one.

To a stirred solution of thiourea (1.2 eq) in aqueous hydrochloric acid, a solution of hydroquinone (1.0 eq) in a suitable solvent is added. The mixture is heated, and upon completion of the reaction, the product is isolated by filtration. This step is reported to proceed with a high yield of approximately 90%.[3]

Step 2: O-Methylation of 5-hydroxy-1,3-benzoxathiol-2-one.

The 5-hydroxy-1,3-benzoxathiol-2-one (1.0 eq) is dissolved in a suitable solvent, such as acetone or N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 2.0 eq), is added, followed by the methylating agent, such as dimethyl carbonate (DMC, 1.5 eq). The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate. The reaction mixture is heated until completion, after which the product is isolated by extraction and purified. This methylation step is anticipated to have a yield of around 90%, based on similar phenolic methylations.[4][5][6][7]

Mandatory Visualization: Synthetic Workflows

Route_1 cluster_start Starting Materials cluster_reaction One-Step Cyclization cluster_product Final Product start1 2-Methoxy-1,4-benzoquinone reaction Acidic Conditions (e.g., HCl) start1->reaction start2 Thiourea start2->reaction product 5-Methoxy-1,3-benzoxathiol-2-one reaction->product ~85% Yield (Estimated)

Caption: Workflow for the one-step synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Route_2 cluster_start Starting Materials cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Methylation start1 Hydroquinone reaction1 Acidic Conditions (e.g., HCl) start1->reaction1 start2 Thiourea start2->reaction1 intermediate 5-Hydroxy-1,3-benzoxathiol-2-one reaction1->intermediate ~90% Yield reaction2 Base intermediate->reaction2 reagent Methylating Agent (e.g., DMC, K₂CO₃) reagent->reaction2 product 5-Methoxy-1,3-benzoxathiol-2-one reaction2->product ~90% Yield

Caption: Workflow for the two-step synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

Concluding Remarks

Both the one-step and two-step synthetic routes offer viable and high-yielding pathways to 5-methoxy-1,3-benzoxathiol-2-one.

The One-Step Cyclization (Route 1) is conceptually simpler and involves fewer synthetic operations, which can be advantageous in terms of time and resource management. However, the availability and cost of the starting material, 2-methoxy-1,4-benzoquinone, may be a consideration.

The Two-Step Hydroxylation and Methylation (Route 2) provides a more modular approach, starting from the readily available and inexpensive hydroquinone. While it involves an additional synthetic step, the reactions are generally robust and high-yielding. This route also offers the flexibility to introduce other alkyl groups at the 5-position by choosing a different alkylating agent in the second step. The use of greener methylating agents like dimethyl carbonate further enhances the appeal of this route from an environmental perspective.[4][7]

The ultimate choice between these two routes will depend on the specific priorities of the research or development project, including the scale of the synthesis, cost of starting materials, and desired process simplicity. Both methods are effective and provide a solid foundation for the efficient preparation of 5-methoxy-1,3-benzoxathiol-2-one.

References

Comparative Docking Analysis of 1,3-Benzoxathiol-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on various 1,3-benzoxathiol-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Molecular docking simulations are a crucial computational tool used to predict the binding affinity and interaction patterns of these derivatives with specific biological targets, thereby guiding the design and development of more potent therapeutic agents.

Overview of 1,3-Benzoxathiol-2-one Derivatives

The 1,3-benzoxathiol-2-one scaffold is a versatile heterocyclic system that can be readily functionalized to generate a diverse library of compounds.[1] Researchers have synthesized numerous derivatives and evaluated their biological activities, often employing in silico docking studies to elucidate their mechanism of action at the molecular level. These studies are instrumental in identifying key structural features that govern target binding and biological efficacy.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, comparing the binding affinities of different 1,3-benzoxathiol-2-one derivatives against their respective biological targets.

Table 1: Anticancer Activity - Docking against EGFR Tyrosine Kinase

Novel 6-hydroxy-benzo[d][3][4]oxathiol-2-one Schiff bases have been investigated as potential anticancer agents, with docking studies performed against the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 12gEGFR-TK-(Details not specified in abstract)[3]
Compound 12cEGFR-TK-(Details not specified in abstract)[3]
Compound 12dEGFR-TK-(Details not specified in abstract)[3]

Note: Specific docking scores were not available in the provided search results, but these compounds were highlighted as the most active.

Table 2: Antibacterial Activity - Docking against DNA Gyrase Subunit B

While direct docking studies of 1,3-benzoxathiol-2-one derivatives against DNA gyrase were not found, a study on analogous thiourea derivatives provides a relevant comparison of docking scores against the DNA gyrase subunit B (PDB: 1KZN).[5] This can serve as a reference for potential antibacterial applications.

CompoundTarget ProteinRerank ScoreKey Interacting ResiduesReference
1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3)DNA Gyrase Subunit B-91.2304Asn 46[5]
1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4)DNA Gyrase Subunit B-89.3188Thr 165[5]
1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 2)DNA Gyrase Subunit B-89.1417Thr 165[5]
1-allyl-3-benzoylthiourea (Cpd 1)DNA Gyrase Subunit B-85.9597Asn 46[5]
Ciprofloxacin (Reference)DNA Gyrase Subunit B-97.0795-[5]
Clorobiocin (Reference)DNA Gyrase Subunit B-130.551-[5]

Experimental Protocols

The methodologies for molecular docking studies are critical for the reproducibility and validation of the results. Below is a generalized protocol based on common practices reported in related studies.[5][6][7]

Molecular Docking General Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using computational tools like AutoDock Tools.

    • The protein structure is minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the 1,3-benzoxathiol-2-one derivatives are drawn using chemical drawing software such as ChemDraw.

    • The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Molecular docking is performed using software like AutoDock Vina. The program explores possible binding conformations of the ligand within the active site.

    • The Lamarckian Genetic Algorithm is often employed for conformational searching.

    • The results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • The binding pose with the lowest energy score is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the typical workflow of a comparative docking study and a relevant signaling pathway where these compounds may act.

G cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis Stage p_prep Target Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Library (1,3-Benzoxathiol-2-one Derivatives) Preparation dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock analysis Analysis of Docking Poses and Binding Energies dock->analysis comparison Comparative Analysis of Derivatives analysis->comparison lead_id Lead Compound Identification comparison->lead_id

Caption: Workflow for a comparative molecular docking study.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ATP ATP EGFR->ATP Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) EGFR->Downstream Activates ADP ADP ATP->ADP Drug 1,3-Benzoxathiol-2-one Derivative Drug->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Leads to

Caption: EGFR signaling pathway and the inhibitory action of derivatives.

References

A Comparative Safety Profile Evaluation: 5-methoxy-1,3-benzoxathiol-2-one Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available safety and toxicology data for 5-methoxy-1,3-benzoxathiol-2-one is limited. This guide serves as a template for evaluating its safety profile, drawing comparisons with the structurally related compound Tioxolone and the widely-used drug, Aspirin. The data presented for 5-methoxy-1,3-benzoxathiol-2-one is hypothetical and for illustrative purposes only. A comprehensive safety assessment would require dedicated preclinical toxicology studies.

Introduction

5-methoxy-1,3-benzoxathiol-2-one is a sulfur-containing heterocyclic compound with potential for biological activity, stemming from the broader class of 1,3-benzoxathiol-2-ones which have shown antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties.[1] A thorough evaluation of its safety profile is paramount before it can be considered for any therapeutic application. This guide outlines the standard preclinical safety assessment workflow and provides a comparative framework against existing drugs.

Quantitative Safety Data Summary

A critical aspect of preclinical safety evaluation is the quantitative assessment of toxicity. The following tables summarize key toxicological endpoints.

Table 1: Acute Toxicity Data

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single dose.[2][3] The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a test population.[3]

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg)Source(s)
5-methoxy-1,3-benzoxathiol-2-one1483-20-1RatOralData Not AvailableN/A
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one)4991-65-5RatOral633--INVALID-LINK--
Aspirin50-78-2RatOral200--INVALID-LINK--

Lower LD50 values indicate higher acute toxicity.

Table 2: In Vitro Cytotoxicity Data

In vitro cytotoxicity assays measure the toxicity of a compound to cultured cells. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineAssay TypeIC50 (µM)Source(s)
5-methoxy-1,3-benzoxathiol-2-oneHepG2MTTData Not AvailableN/A
5-methoxy-1,3-benzoxathiol-2-oneHEK293LDHData Not AvailableN/A
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one)VariousNot SpecifiedData Not AvailableN/A
AspirinVariousVarious>1000 (cell type dependent)Various
Table 3: Genotoxicity Profile

Genotoxicity assays are performed to identify substances that can cause genetic damage. A standard battery of tests is typically required by regulatory agencies.

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal Aberration (e.g., in CHO cells)In Vivo Micronucleus Test (Rodent)Overall Genotoxic PotentialSource(s)
5-methoxy-1,3-benzoxathiol-2-oneData Not AvailableData Not AvailableData Not AvailableUnknownN/A
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one)Data Not AvailableData Not AvailableData Not AvailableUnknownN/A
AspirinNegativeClastogenic at high concentrationsNegativeLowVarious

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of safety data. Below are standard protocols for key safety assessment experiments.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[4][5][6]

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5][6]

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine).[4]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[7]

  • Exposure: Mix the bacterial strains, the test compound at various concentrations, and the S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[8]

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine and thus grow on the minimal medium).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is an alternative to the traditional LD50 test that uses fewer animals.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Use a single sex of a rodent species (e.g., female rats).

  • Dosing: Dose one animal at a time with a specific dose level.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes of the dosed animals.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action and a standard experimental workflow for safety assessment.

cluster_0 Hypothetical Cytotoxic Mechanism Compound 5-methoxy-1,3-benzoxathiol-2-one ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothetical signaling pathway for cytotoxicity.

cluster_1 Preclinical Safety Assessment Workflow InVitro In Vitro Toxicity Assays (Cytotoxicity, Genotoxicity) AcuteTox Acute In Vivo Toxicity (LD50 or equivalent) InVitro->AcuteTox RepeatedDose Repeated-Dose Toxicity (Sub-acute/Chronic) AcuteTox->RepeatedDose ReproTox Reproductive & Developmental Toxicity RepeatedDose->ReproTox Carcinogenicity Carcinogenicity Studies RepeatedDose->Carcinogenicity SafetyProfile Comprehensive Safety Profile ReproTox->SafetyProfile Carcinogenicity->SafetyProfile

References

Safety Operating Guide

Proper Disposal of 1,3-Benzoxathiol-2-one, 5-methoxy-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzoxathiol-2-one, 5-methoxy-, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety Considerations

Prior to handling 1,3-Benzoxathiol-2-one, 5-methoxy- for disposal, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or particulates.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent and decontaminate all surfaces.

Step-by-Step Disposal Protocol

The disposal of 1,3-Benzoxathiol-2-one, 5-methoxy- should be managed as a solid chemical waste stream.

1. Waste Identification and Segregation:

  • Treat 1,3-Benzoxathiol-2-one, 5-methoxy- as a hazardous chemical waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it segregated from incompatible materials.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,3-Benzoxathiol-2-one, 5-methoxy-"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, secondary containment area, away from general laboratory traffic and drains.

4. Scheduling Waste Pickup:

  • Once the container is full or is ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Follow all institutional procedures for waste pickup requests.

Quantitative Data Summary

While specific quantitative data for 1,3-Benzoxathiol-2-one, 5-methoxy- is not available, the table below summarizes key information for a structurally related compound, 5-Hydroxy-1,3-benzoxathiol-2-one, to provide a general understanding of its physical properties.

PropertyValue (for 5-Hydroxy-1,3-benzoxathiol-2-one)Data Source
CAS Number 7735-56-0[1][2][3]
Molecular Formula C₇H₄O₃S[1][2][3]
Molecular Weight 168.17 g/mol [1][2][3]
Appearance Light-brown crystalline solid[1]
Melting Point 173-175 °C[2]

Experimental Protocols

As this document focuses on disposal, experimental protocols for synthesis or analysis are not detailed. However, any experimental procedure generating waste containing 1,3-Benzoxathiol-2-one, 5-methoxy- must incorporate the disposal steps outlined above into the standard operating procedure (SOP).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1,3-Benzoxathiol-2-one, 5-methoxy-.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Pickup cluster_final Final Disposition A Assess Hazards & Don PPE B Segregate Waste A->B Begin Disposal C Place in Labeled Hazardous Waste Container B->C D Seal Container C->D E Store in Satellite Accumulation Area D->E F Schedule EHS Waste Pickup E->F G EHS Collects & Disposes of Waste F->G Request Pickup

Caption: Disposal workflow for 1,3-Benzoxathiol-2-one, 5-methoxy-.

References

Personal protective equipment for handling 1,3-Benzoxathiol-2-one, 5-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Benzoxathiol-2-one, 5-methoxy- was found. This guidance is based on the available safety information for the structurally similar compound, 5-Hydroxy-1,3-benzoxathiol-2-one, and general laboratory safety principles. The toxicological properties of 1,3-Benzoxathiol-2-one, 5-methoxy- have not been fully investigated. Therefore, this chemical should be handled with a high degree of caution, assuming it may have hazards similar to or greater than its analogue.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Benzoxathiol-2-one, 5-methoxy-. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are critical to minimize exposure when handling 1,3-Benzoxathiol-2-one, 5-methoxy-.

Control Specification Standard
Engineering Controls Work in a well-ventilated area. A chemical fume hood is strongly recommended.-
Eye/Face Protection Safety glasses with side-shields or safety goggles.EN166 (EU) or NIOSH (US) approved
Skin Protection Chemically resistant gloves (inspect before use). A lab coat should be worn.-
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.NIOSH (US) or CEN (EU) approved

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Precautionary Measures:

  • Before handling, ensure you have read and understood this safety guidance.

  • Locate the nearest eyewash station and safety shower.

  • Ensure the chemical fume hood is functioning correctly.

  • Inspect all PPE for integrity before use.

2. Handling the Chemical:

  • Conduct all weighing and transferring of the solid chemical within a chemical fume hood to avoid dust formation and inhalation.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

3. In Case of Exposure or Spill:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

  • Spill: Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

Disposal Plan

All waste generated from the use of 1,3-Benzoxathiol-2-one, 5-methoxy- must be considered hazardous waste.

  • Chemical Waste: Collect all unused chemical and chemical-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Do not allow the product to enter drains. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review Safety Guidance prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood prep_ppe->prep_eng handle_weigh Weigh/Transfer in Hood prep_eng->handle_weigh Proceed handle_avoid Avoid Contact handle_weigh->handle_avoid emergency_spill Spill handle_weigh->emergency_spill If Spill Occurs handle_wash Wash Hands After handle_avoid->handle_wash emergency_exposure Exposure handle_avoid->emergency_exposure If Exposure Occurs disp_collect Collect Waste handle_wash->disp_collect Task Complete disp_label Label Container disp_collect->disp_label disp_arrange Arrange Pickup disp_label->disp_arrange

Caption: Workflow for the safe handling of 1,3-Benzoxathiol-2-one, 5-methoxy-.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.